An In-depth Technical Guide to the Physical and Chemical Properties of (5-Isopropyl-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of (5-Isopropyl-2-methoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of (5-Isopropyl-2-methoxyphenyl)acetic acid, a key organic intermediate. The information herein is curated to support research and development activities, offering insights into its chemical identity, physicochemical characteristics, and handling protocols.
Chemical Identity
(5-Isopropyl-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of the isopropyl and methoxy groups on the phenyl ring, along with the carboxylic acid moiety, imparts specific properties that are of interest in organic synthesis and medicinal chemistry.
The physicochemical properties of a compound are critical for its application in synthesis and drug development, influencing factors such as reaction kinetics, solubility, and bioavailability.
Data for the specific isomer is not readily available. Related methoxyphenylacetic acids are generally soluble in organic solvents.
CymitQuimica
pKa
Data not available. Expected to be in the range of other phenylacetic acids (approx. 4-5).
N/A
Note on Melting Point: An experimental melting point for (5-Isopropyl-2-methoxyphenyl)acetic acid is not publicly available in the searched literature. The provided value is for the structurally similar compound 2,5-Dimethoxyphenylacetic acid and should be used as an estimate.[4]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While a complete set of spectra for (5-Isopropyl-2-methoxyphenyl)acetic acid is not available in the public domain, data from related compounds can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methoxy group (a singlet), the methylene protons of the acetic acid side chain (a singlet), and the aromatic protons (a set of doublets and a doublet of doublets).
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl and methoxy groups, the methylene and carbonyl carbons of the acetic acid moiety, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, 2-methoxyphenylacetic acid, shows characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-O stretching vibrations.[5]
Mass Spectrometry (MS)
The mass spectrum of 2-methoxyphenylacetic acid, a related compound, shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]
Synthesis and Reactivity
Caption: A plausible synthetic workflow for (5-Isopropyl-2-methoxyphenyl)acetic acid.
The reactivity of (5-Isopropyl-2-methoxyphenyl)acetic acid is primarily dictated by the carboxylic acid group, which can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution influenced by the activating methoxy and isopropyl groups.
Experimental Protocols
The following are generalized protocols for the characterization of (5-Isopropyl-2-methoxyphenyl)acetic acid, based on standard laboratory procedures.
Protocol 1: Melting Point Determination
A small, dry sample of the crystalline solid is placed in a capillary tube.
The capillary tube is placed in a melting point apparatus.
The temperature is gradually increased, and the range at which the substance melts is recorded.
Caption: Workflow for melting point determination.
Protocol 2: NMR Sample Preparation
Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
The solution is transferred to an NMR tube.
The NMR tube is placed in the spectrometer for analysis.
Safety and Handling
(5-Isopropyl-2-methoxyphenyl)acetic acid should be handled with care in a well-ventilated area.[2]
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are recommended.
Storage: Store in a tightly sealed container in a dry, cool place.[2]
Biological Activity and Applications
While specific biological activity for (5-Isopropyl-2-methoxyphenyl)acetic acid is not extensively documented in the public domain, related methoxyphenylacetic acid derivatives have been investigated for various pharmacological effects, including anti-inflammatory and analgesic properties. Phenylacetic acids are also important intermediates in the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
(5-Isopropyl-2-methoxyphenyl)acetic acid is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. This guide provides a summary of its known chemical and physical properties based on available data. Further experimental investigation is required to fully characterize this compound, including detailed spectroscopic analysis and the determination of its specific physical properties.
References
Thoreauchem. (5-ISOPROPYL-2-METHOXYPHENYL)ACETIC ACID. Available at: [Link]
AiFChem, an Xtalpi Company. 2-(5-Isopropyl-2-methoxyphenyl)acetic acid 95%. Available at: [Link]
Agilent. Certificate of Analysis - Glycogen Standard. Available at: [Link]
Thermo Fisher Scientific. Certificate of analysis - 2-Methoxyphenylacetic acid. Available at: [Link]
Alfa Aesar. Certificate of analysis - 2,5-Dimethoxyphenylacetic acid. Available at: [Link]
MDPI. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Available at: [Link]
Sciforum. Synthesis of 2-izopropyl-5-methylphenylcarboxymethylen Tartrate. Available at: [Link]
Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Available at: [Link]
PubChem. 2-Methoxyphenylacetic acid. Available at: [Link]
The Good Scents Company. 2-methoxyphenyl acetic acid. Available at: [Link]
Google Patents. Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
National Institute of Standards and Technology. 2-Methoxyphenylacetic acid, TMS derivative. Available at: [Link]
Australian Government Department of Health. Acetic acid, methoxy-: Human health tier II assessment. Available at: [Link]
Journal of the Tennessee Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Available at: [Link]
A Technical Guide to (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS 383135-03-3): Properties, Synthesis, and Applications
Executive Summary (5-Isopropyl-2-methoxyphenyl)acetic acid, registered under CAS number 383135-03-3, is a substituted phenylacetic acid derivative. This class of compounds serves as a cornerstone in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Isopropyl-2-methoxyphenyl)acetic acid, registered under CAS number 383135-03-3, is a substituted phenylacetic acid derivative. This class of compounds serves as a cornerstone in medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid group and the potential for diverse functionalization on the aromatic ring. This guide provides an in-depth analysis of its chemical and physical properties, outlines a robust, representative synthetic pathway, and explores its applications as a key intermediate for researchers and professionals in drug development. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
Physicochemical Properties and Structural Analysis
The unique substitution pattern of an isopropyl group at the 5-position and a methoxy group at the 2-position of the phenylacetic acid core imparts specific steric and electronic properties that are valuable in the design of target molecules.
Molecular Structure and Key Identifiers
The structure consists of an acetic acid moiety attached to a benzene ring, which is substituted with a methoxy group ortho to the acetic acid side chain and an isopropyl group meta to it.
H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)
Pictograms
GHS07 (Exclamation Mark)
Synthesis and Manufacturing Strategy
While multiple synthetic routes to phenylacetic acids exist, a common and reliable strategy involves the hydrolysis of a corresponding benzyl nitrile intermediate. This approach is favored for its high yields and the relative accessibility of starting materials. The following represents a logical and field-proven pathway.
Retrosynthetic Analysis
The primary disconnection is at the carboxylic acid, leading back to the benzyl nitrile. This nitrile can be formed from a benzyl halide, which in turn is accessible from a substituted toluene derivative via radical halogenation. This multi-step process allows for controlled introduction of the required functional groups.
Caption: Retrosynthetic pathway for the target molecule.
Representative Synthetic Protocol
This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step before committing resources to the next.
Causality Behind Experimental Choices: The choice of a radical initiator like AIBN for bromination ensures selectivity for the benzylic position over aromatic bromination. The subsequent use of sodium cyanide in a polar aprotic solvent facilitates an efficient Sₙ2 reaction. Finally, strong acidic hydrolysis is chosen to drive the reaction to the carboxylic acid, preventing the isolation of the amide intermediate.[2]
Step 1: Benzylic Bromination of 4-Isopropyl-1-methoxy-2-methylbenzene
Dissolve the starting toluene derivative in a non-polar solvent such as carbon tetrachloride (CCl₄).
Add N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide is often used directly in the next step.
Step 2: Synthesis of 2-(5-Isopropyl-2-methoxyphenyl)acetonitrile
Dissolve the crude benzyl bromide from Step 1 in a polar aprotic solvent like DMSO or acetone.
Add sodium cyanide (NaCN) and heat the mixture, typically between 60-80 °C. The reaction is exothermic and should be controlled.
Monitor the reaction for the disappearance of the benzyl bromide.
Upon completion, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile. Purification can be achieved via column chromatography.
Step 3: Hydrolysis to (5-Isopropyl-2-methoxyphenyl)acetic acid
Combine the nitrile from Step 2 with an aqueous solution of a strong acid, such as 50% sulfuric acid.[2]
Heat the mixture to reflux for several hours. The progress is monitored by the cessation of ammonia gas evolution (if under basic conditions) or by TLC.
Cool the reaction mixture to room temperature, which should cause the carboxylic acid product to precipitate.
Filter the solid product, wash with cold water to remove residual acid, and dry under vacuum to yield the final product, (5-Isopropyl-2-methoxyphenyl)acetic acid. Purity can be enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Visualization
Caption: Step-by-step synthetic workflow diagram.
Applications in Research and Drug Development
The title compound is primarily utilized as a sophisticated building block in organic synthesis, offering a pre-functionalized aromatic core for constructing more complex molecules.
Role as a Synthetic Building Block
The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, including:
Amide Coupling: Reaction with amines to form amides, a common linkage in pharmaceuticals.
Esterification: Formation of esters, which can be used as prodrugs to enhance properties like solubility or cell permeability.[3]
Reduction: Conversion to the corresponding alcohol, opening up further synthetic pathways.
Decarboxylation: Removal of the acid group if the substituted benzyl moiety is the desired fragment.
The substituted phenyl ring provides a scaffold that can be further modified or incorporated directly into a final target structure, influencing the molecule's overall shape, lipophilicity, and interaction with biological targets.
Potential in Medicinal Chemistry
While specific biological activity for this exact compound is not widely reported, the methoxyphenylacetic acid scaffold is present in molecules with known bioactivity. For instance, related structures have been investigated for anti-microbial properties.[4] Its structural motifs are also found in compounds targeting the central nervous system. The synthesis of a metabolite of the psychoactive drug 5-APB involved a closely related 2-methoxyphenylacetic acid derivative, highlighting the relevance of this scaffold in metabolism and toxicology studies.[5]
Caption: Role as a scaffold in generating diverse target molecules.
Conclusion
(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS 383135-03-3) is a valuable chemical intermediate characterized by its specific substitution pattern and versatile reactivity. The well-established synthetic routes, primarily through nitrile hydrolysis, allow for its reliable production. For researchers in drug discovery and development, this compound represents a key building block for the synthesis of novel chemical entities, enabling the systematic exploration of structure-activity relationships in a variety of therapeutic areas.
Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Applied Adhesion Science. [Link]
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]
safety data sheet and toxicity profile of (5-Isopropyl-2-methoxyphenyl)acetic acid
An In-depth Technical Guide to the Safety and Toxicity of (5-Isopropyl-2-methoxyphenyl)acetic acid Introduction (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS No: 383135-03-3) is a solid organic compound with the linear f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safety and Toxicity of (5-Isopropyl-2-methoxyphenyl)acetic acid
Introduction
(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS No: 383135-03-3) is a solid organic compound with the linear formula C12H16O3.[1] As with many specialized chemical reagents used in research and development, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring laboratory safety and guiding early-stage drug development decisions. The absence of comprehensive toxicological studies for many novel compounds necessitates a cautious approach, grounded in the available safety data and supplemented by an understanding of structurally related molecules.
This technical guide provides a consolidated overview of the known safety and handling information for (5-Isopropyl-2-methoxyphenyl)acetic acid. It further delves into its toxicological profile by analyzing existing data and, where data is absent, by discussing the potential hazards inferred from related chemical structures. This document is intended for researchers, chemists, and drug development professionals who may handle this compound, offering a framework for risk assessment and outlining a logical workflow for preliminary toxicity evaluation.
Section 1: Comprehensive Safety Data Sheet (SDS) Profile
The safe handling of any chemical begins with a complete understanding of its hazards as outlined in the Safety Data Sheet. The following sections synthesize the available SDS information for (5-Isopropyl-2-methoxyphenyl)acetic acid.
Hazard Identification and GHS Classification
(5-Isopropyl-2-methoxyphenyl)acetic acid is classified as a hazardous chemical.[2] The primary hazards are associated with acute exposure through inhalation, skin contact, and ingestion, as well as irritation to the skin and eyes.
Keep the container tightly sealed and in a dry environment to prevent degradation.[1]
Table 2: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face Protection
Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[3]
Protects against dust particles and accidental splashes, preventing serious eye irritation.[3]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Prevents skin irritation and dermal absorption, which is a known route of acute toxicity.[3][4]
| Respiratory Protection | NIOSH-approved dust respirator is required when dusts are generated. | Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation and systemic harm.[3][5] |
Emergency and First-Aid Procedures
In the event of accidental exposure, the following steps should be taken immediately:
General Advice: Show the Safety Data Sheet to the attending medical professional.
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4]
After Eye Contact: Rinse the eyes cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, consult an ophthalmologist.
After Ingestion: Rinse the mouth with water. Immediately call a doctor or poison control center.[4][5]
The toxicological data for (5-Isopropyl-2-methoxyphenyl)acetic acid itself is limited. Therefore, this profile is constructed from the available acute toxicity classifications and supplemented with insights from structurally related compounds to identify potential areas of concern.
Acute Toxicity
The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][3] This suggests a moderate level of acute toxicity. While specific LD50 (median lethal dose) values for this compound are not publicly available, the "Harmful" classification (Category 4) generally corresponds to an oral LD50 in rats between 300 and 2000 mg/kg. For context, the related compound methoxyacetic acid has a reported oral LD50 in rats between 1000–1500 mg/kg bw. These classifications underscore the critical importance of using the PPE outlined in Section 1.2 to prevent direct exposure.
Carcinogenicity, Mutagenicity, and Genotoxicity
There is no data available to evaluate the carcinogenic, mutagenic, or genotoxic potential of (5-Isopropyl-2-methoxyphenyl)acetic acid.[2][3] The compound is not listed as a known or suspected carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH).[3]
Expert Insight: For any novel chemical entity intended for further development, assessing genotoxicity is a critical early step. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend a tiered approach to evaluating genotoxic impurities.[6][7] A standard initial screen involves an in vitro bacterial reverse mutation assay (Ames test) to detect gene mutations.[7] The absence of data for this compound represents a significant data gap that must be addressed before its inclusion in products intended for biological systems.
Reproductive and Developmental Toxicity
Similar to other chronic endpoints, no specific data on the reproductive or developmental toxicity of (5-Isopropyl-2-methoxyphenyl)acetic acid is available. However, this is an area that warrants significant caution due to the toxicological profile of a key structural component.
The structurally related compound, methoxyacetic acid , is classified as a Category 2 substance for reproductive toxicity, bearing the risk phrases "May impair fertility" and "May cause harm to the unborn child". This classification is based on animal studies, including a two-generation study in mice that showed adverse reproductive effects.
Trustworthiness and Causality: While (5-Isopropyl-2-methoxyphenyl)acetic acid has additional substitutions on the phenyl ring, the presence of the methoxyacetic acid moiety serves as a structural alert. The toxic effects of methoxyacetic acid are linked to its metabolism. This raises a plausible hypothesis that (5-Isopropyl-2-methoxyphenyl)acetic acid could potentially be metabolized to release intermediates with similar toxic properties. Therefore, until specific testing is conducted, it is prudent for researchers, particularly those of child-bearing potential, to handle this compound with a high degree of caution and stringent engineering controls to minimize any possible exposure.
Proposed Workflow for Preliminary Toxicity Assessment
For a novel compound with limited toxicological data, a structured, tiered approach to assessment is essential. The following workflow provides a logical progression for characterizing the risk profile of (5-Isopropyl-2-methoxyphenyl)acetic acid.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Isopropyl-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of (5-Isopropyl-2-methoxyphenyl)acetic acid, a substituted aromatic carboxylic acid. In the absence of direct experimental data in public spectral databases, this document serves as a reference built from first principles, employing established substituent effects and data from analogous chemical structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants for each nucleus, explain the underlying chemical causality for these predictions, and provide a field-proven experimental protocol for data acquisition and analysis. This guide is intended to empower researchers in synthetic chemistry, medicinal chemistry, and drug development to confidently identify and characterize this molecule and similar structures.
Molecular Structure and Spectroscopic Analysis
The structural integrity of a chemical entity is paramount in research and development. (5-Isopropyl-2-methoxyphenyl)acetic acid possesses a unique substitution pattern on the phenyl ring which gives rise to a distinct and predictable NMR fingerprint. Understanding the influence of the methoxy (-OCH₃), isopropyl (-CH(CH₃)₂), and acetic acid (-CH₂COOH) groups on the electronic environment of the aromatic ring is key to interpreting its spectra.
Below is the chemical structure with protons and carbons systematically labeled for clear correlation with the predicted spectral data.
Caption: Structure of (5-Isopropyl-2-methoxyphenyl)acetic acid with atom numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum for (5-Isopropyl-2-methoxyphenyl)acetic acid in a standard solvent like CDCl₃ is detailed below. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1]
-OCH₃ Group (on C2): This is a strong electron-donating group through resonance, which shields the ortho (C1, C3) and para (C5) positions, shifting their attached protons upfield (to a lower ppm value).
-CH(CH₃)₂ Group (on C5): This is a weak electron-donating group through induction, causing minor shielding.
-CH₂COOH Group (on C1): This group has a weak electron-withdrawing inductive effect on the aromatic ring.
Detailed Signal Predictions:
Carboxylic Acid Proton (H on COOH): This proton is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.
Aromatic Protons (H3, H4, H6):
H6: This proton is ortho to the weakly withdrawing -CH₂COOH group and meta to both the donating -OCH₃ and -CH(CH₃)₂ groups. It is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H4 (long-range, small J) or appearing as a singlet if the coupling is not resolved. Expected around 7.0-7.2 ppm.
H4: This proton is meta to the -OCH₃ and -CH₂COOH groups and ortho to the -CH(CH₃)₂ group. It will likely appear as a doublet of doublets due to coupling with H3 and H6. Expected around 6.8-7.0 ppm.
H3: This proton is ortho to the strongly donating -OCH₃ group and meta to the -CH(CH₃)₂ group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet from coupling with H4. Expected around 6.7-6.9 ppm.
Benzylic Protons (H7): These two protons on the methylene group adjacent to the aromatic ring and the carbonyl group will be deshielded and appear as a singlet. A typical range for benzylic protons is 2.2-3.0 ppm, but the adjacent carbonyl will shift it further downfield, likely to ~3.6 ppm.[2][3]
Methoxy Protons (H9): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, so they will appear as a sharp singlet, typically around 3.8 ppm.[4]
Isopropyl Protons (H10, H11, H12):
Methine Proton (H10): This single proton is coupled to the six protons of the two methyl groups. According to the n+1 rule, it will be split into a septet. It will be found downfield of the methyls, around 2.8-3.0 ppm.[5][6]
Methyl Protons (H11, H12): The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton, so they will appear as a doublet. This signal will be found in the aliphatic region, around 1.2 ppm.[5][6]
Summary Table of Predicted ¹H NMR Data (in CDCl₃):
Labeled Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-COOH
10.0 - 13.0
broad singlet
-
1H
H6
7.0 - 7.2
doublet
~2 Hz
1H
H4
6.8 - 7.0
doublet of doublets
~8 Hz, ~2 Hz
1H
H3
6.7 - 6.9
doublet
~8 Hz
1H
-OCH₃ (H9)
~3.8
singlet
-
3H
-C H₂COOH (H7)
~3.6
singlet
-
2H
-C H(CH₃)₂ (H10)
2.8 - 3.0
septet
~7 Hz
1H
-CH(C H₃)₂ (H11, H12)
~1.2
doublet
~7 Hz
6H
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[1][7] The substituent effects seen in the ¹H spectrum also apply here.
-OCH₃ group: Causes a strong upfield shift (shielding) at the ortho (C3) and para (C5) carbons and a downfield shift (deshielding) at the ipso-carbon (C2).[8][9]
-CH(CH₃)₂ and -CH₂COOH groups: Cause downfield shifts at their respective ipso-carbons (C5 and C1).
Detailed Signal Predictions:
Carbonyl Carbon (C8): Carboxylic acid carbonyls are highly deshielded and appear far downfield, typically in the 175-185 ppm range.[2][10]
Aromatic Carbons (C1-C6):
C2 (ipso, attached to -OCH₃): Strongly deshielded by the electronegative oxygen. Expected around 155-158 ppm.[11][12]
C5 (ipso, attached to -CH(CH₃)₂): Deshielded. Expected around 145-148 ppm.
C1 (ipso, attached to -CH₂COOH): Weakly deshielded. Expected around 125-128 ppm.
C4: Influenced by its position para to the -CH₂COOH and ortho to the -CH(CH₃)₂. Expected around 128-130 ppm.
C6: Influenced by its position ortho to the -CH₂COOH and meta to the other groups. Expected around 126-129 ppm.
C3: Strongly shielded, being ortho to the -OCH₃ group. Expected to be the most upfield aromatic carbon, around 110-112 ppm.
Aliphatic Carbons (C7, C9, C10, C11, C12):
Methoxy Carbon (C9): Typical for an aryl methyl ether, expected around 55-56 ppm.[11][12]
Benzylic Carbon (C7): Expected around 40-42 ppm.[2][10]
Isopropyl Methine Carbon (C10): Expected around 33-35 ppm.[5]
Isopropyl Methyl Carbons (C11, C12): Expected around 23-25 ppm.[5]
Summary Table of Predicted ¹³C NMR Data (in CDCl₃):
Labeled Carbon(s)
Predicted Chemical Shift (δ, ppm)
C =O (C8)
175 - 185
C -OCH₃ (C2)
155 - 158
C -CH(CH₃)₂ (C5)
145 - 148
C4
128 - 130
C6
126 - 129
C -CH₂COOH (C1)
125 - 128
C3
110 - 112
-OC H₃ (C9)
55 - 56
-C H₂COOH (C7)
40 - 42
-C H(CH₃)₂ (C10)
33 - 35
-CH(C H₃)₂ (C11, C12)
23 - 25
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, self-validating protocol for acquiring high-quality NMR spectra.
A. Sample Preparation:
Mass Measurement: Accurately weigh approximately 5-10 mg of the (5-Isopropyl-2-methoxyphenyl)acetic acid sample for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.[13][14]
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.[15]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for high-resolution spectra.[14]
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates.[13][16]
Capping and Labeling: Securely cap the NMR tube and label it clearly.[16]
B. Data Acquisition and Processing Workflow:
The following workflow represents a standard procedure for acquiring and processing 1D NMR data.
Caption: Standard workflow for NMR data acquisition and processing.
C. For Unambiguous Assignments: 2D NMR Spectroscopy
If the 1D spectra have overlapping signals or if assignments are uncertain, 2D NMR experiments are essential.[17][18]
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically over 2-3 bonds). It would be used to confirm the coupling between H3 and H4, and between H4 and H6 in the aromatic system, as well as the coupling between the isopropyl methine (H10) and methyl (H11, H12) protons.[19]
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond C-H coupling). It provides a direct link between the ¹H and ¹³C spectra, confirming, for example, which proton signal corresponds to which aromatic carbon.[18][19]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is invaluable for piecing together molecular fragments and confirming the overall carbon skeleton. For instance, it would show a correlation from the benzylic protons (H7) to the carbonyl carbon (C8) and the aromatic carbons C1, C2, and C6.[20]
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of (5-Isopropyl-2-methoxyphenyl)acetic acid. By understanding the fundamental principles of chemical shifts and coupling constants driven by the molecule's electronic structure, researchers can confidently interpret experimental data to verify the synthesis and purity of this compound. The detailed experimental protocol and discussion of advanced 2D NMR techniques further equip scientists with the tools necessary for rigorous structural characterization in a drug development or research setting.
References
K. S. Dhami and J. B. Stothers. "¹³C N.M.R. STUDIES: VIII. ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES." Canadian Journal of Chemistry.
J. C. Facelli, et al. "Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole." Journal of the American Chemical Society.
JoVE. "NMR Spectroscopy of Benzene Derivatives." (2025). Available: [Link]
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A Technical Guide to the Preliminary In-Vitro Screening of (5-Isopropyl-2-methoxyphenyl)acetic Acid Derivatives
Abstract The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles remains a significant objective in medicinal chemistry.[1][2][3] The structural motif of (5-Isop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles remains a significant objective in medicinal chemistry.[1][2][3] The structural motif of (5-Isopropyl-2-methoxyphenyl)acetic acid presents a promising scaffold, sharing features with established NSAIDs while offering opportunities for chemical modification to optimize therapeutic properties. This guide provides a comprehensive, in-depth framework for the preliminary in vitro screening of its derivatives. We delineate a tiered, logical cascade of assays designed to efficiently assess cytotoxicity, anti-inflammatory efficacy, and initial mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale underpinning each experimental choice to facilitate the identification of promising lead candidates for further preclinical development.
Introduction & Strategic Rationale
The enduring challenge in NSAID development is to dissociate therapeutic anti-inflammatory, analgesic, and antipyretic effects from mechanism-based toxicities, such as gastrointestinal ulceration and cardiovascular events.[1][3] These effects are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes.[4][5] The discovery of two primary COX isoforms—COX-1, a constitutively expressed enzyme responsible for physiological housekeeping functions, and COX-2, an inducible enzyme upregulated at sites of inflammation—provided a clear strategy for designing safer NSAIDs.[2][4] Selective inhibition of COX-2 is a key goal to minimize the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[3][5]
The (5-Isopropyl-2-methoxyphenyl)acetic acid scaffold represents a rational starting point for novel NSAID discovery. Its phenylacetic acid core is a classic feature of many NSAIDs, while the isopropyl and methoxy substitutions can be systematically varied to modulate potency, selectivity, and pharmacokinetic properties.[2]
This guide outlines a screening cascade designed to provide a robust preliminary assessment of new derivatives. The philosophy is to first establish a safe therapeutic window by assessing general cytotoxicity, then proceed to evaluate efficacy through mechanism-based and cell-based assays.
The In-Vitro Screening Cascade: A Tiered Approach
A tiered or cascaded approach is essential for efficient and cost-effective screening. It allows for the rapid elimination of cytotoxic or inactive compounds, focusing resources on the most promising candidates. Our proposed workflow prioritizes cellular health before assessing specific anti-inflammatory activity.
Figure 1: A tiered workflow for preliminary in-vitro screening.
Tier 1: Foundational Cytotoxicity Screening
Before assessing efficacy, it is imperative to determine the concentrations at which the derivatives are non-toxic. A compound that kills cells will appear effective in many anti-inflammatory assays, leading to false-positive results. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7][8]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed for adherent cells (e.g., RAW 264.7 murine macrophages) in a 96-well plate format.
Test compound stock solutions (e.g., 10 mM in DMSO)
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[9]
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl[10]
96-well flat-bottom sterile microplates
Humidified incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Harvest and count exponentially growing RAW 264.7 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1 to 100 µM).
Controls: Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for another 4 hours, protected from light.[6][9]
Formazan Solubilization: Carefully aspirate the medium without disturbing the purple formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100
Plot % Viability against compound concentration (log scale) to determine the CC₅₀ (50% cytotoxic concentration). Compounds with a CC₅₀ > 100 µM are generally considered non-cytotoxic in this preliminary screen.
Tier 2: Efficacy and Mechanism of Action Screening
Compounds that pass the cytotoxicity filter (i.e., exhibit low toxicity) can now be assessed for their anti-inflammatory potential.
Assay 1: Direct Enzyme Inhibition (COX-1 & COX-2)
The primary mechanism of most NSAIDs is the direct inhibition of COX enzymes.[5] Determining a compound's potency (IC₅₀) and its selectivity for COX-2 over COX-1 is a critical early indicator of its therapeutic potential and likely side-effect profile.[4]
Principle:
Commercially available kits provide a convenient method to measure COX activity. These assays typically measure the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[4][11] The appearance of oxidized TMPD is monitored spectrophotometrically.[11]
Abbreviated Protocol (using a commercial colorimetric kit):
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.[4][12]
Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.[4]
Incubation: Incubate the plate for 5 minutes at 25°C.[11]
Reaction Initiation: Add the colorimetric substrate solution, followed by arachidonic acid to initiate the reaction.[11]
Measurement: Immediately read the absorbance at 590 nm over a period of 2-5 minutes to determine the reaction rate.[4][11]
Data Analysis:
Calculate the percent inhibition for each compound concentration against the 100% activity control.
Plot percent inhibition versus compound concentration (log scale) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
To confirm that the compounds are active in a more physiologically relevant cellular context, we assess their ability to inhibit the production of inflammatory mediators. Macrophages are key cells in the inflammatory response.[13] When activated by stimuli like bacterial lipopolysaccharide (LPS), they upregulate inducible nitric oxide synthase (iNOS) and COX-2, producing large amounts of nitric oxide (NO) and prostaglandins.[13][14]
Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.
Principle of the Griess Assay:
This assay quantifies nitric oxide by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[15] The Griess reagent (a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound that can be measured colorimetrically.[10]
Detailed Protocol: NO Production in LPS-Stimulated RAW 264.7 Cells
Materials:
RAW 264.7 cells and complete culture medium
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)
Test compounds
Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid[15]
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.
Compound Pre-treatment: Remove the medium and replace it with 100 µL of medium containing the non-toxic concentrations of your test compounds. Incubate for 1-2 hours.[10]
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[10]
Controls:
Negative Control: Cells with medium only (no LPS, no compound).
Positive Control: Cells with medium and LPS only.
Vehicle Control: Cells with medium, vehicle (DMSO), and LPS.
Incubation: Incubate the plate for 24 hours at 37°C.
Griess Reaction:
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Prepare a standard curve by serially diluting a sodium nitrite standard in fresh culture medium.[10]
Add 50 µL of Griess Reagent A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.[10]
Add 50 µL of Griess Reagent B to all wells. Incubate for another 10 minutes.[10]
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
% NO Inhibition = [1 - (NO_Sample / NO_LPS Control)] x 100
Data Synthesis and Hit Prioritization
The final step in this preliminary screen is to integrate the data from all assays to make informed decisions about which derivatives warrant further investigation. A summary table is an effective tool for this purpose.
Table 1: Hypothetical Screening Data Summary
Compound ID
CC₅₀ (µM) [MTT Assay]
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI) [COX-1/COX-2]
% NO Inhibition @ 10 µM
Lead-001
>100
15.2
0.8
19.0
75%
Lead-002
85
5.4
4.9
1.1
60%
Lead-003
>100
>50
25.6
>1.9
25%
Lead-004
12.5
0.5
0.2
2.5
95%
Celecoxib
>100
15.0
0.05
300
85%
Defining a "Hit":
A promising "hit" candidate from this preliminary screen would ideally exhibit the following characteristics:
Low Cytotoxicity: A high CC₅₀ value (e.g., >100 µM) is essential.[16] (e.g., Lead-001 ). Compound Lead-004 would be flagged for toxicity despite its potency.
Potent COX-2 Inhibition: A low IC₅₀ value for COX-2 indicates high potency (e.g., Lead-001 ).
High COX-2 Selectivity: A high Selectivity Index (SI) is desirable to minimize the risk of GI side effects (e.g., Lead-001 ).[17] Compound Lead-002 would be deprioritized due to its lack of selectivity.
Cellular Activity: Significant inhibition of NO production in the cell-based assay confirms that the compound can cross cell membranes and act in a biological system (e.g., Lead-001 ).
Based on the hypothetical data in Table 1, Lead-001 emerges as the most promising candidate for follow-up studies.
Conclusion and Future Directions
This guide has outlined a robust and logical three-assay cascade for the preliminary in vitro screening of novel (5-Isopropyl-2-methoxyphenyl)acetic acid derivatives. By systematically evaluating cytotoxicity, specific enzyme inhibition, and cell-based anti-inflammatory activity, researchers can efficiently identify compounds with a desirable balance of safety and efficacy.
"Hit" compounds identified through this workflow should be advanced to more comprehensive secondary screening, which may include:
Profiling against a broader panel of inflammatory targets (e.g., 5-LOX, pro-inflammatory cytokines like TNF-α and IL-6).[13][14]
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Confirmation of activity in human cell-based systems (e.g., using human peripheral blood mononuclear cells).[18]
Ultimately, progression to in vivo models of inflammation and pain.
By adhering to this structured and scientifically-grounded screening strategy, drug discovery teams can maximize the potential of identifying the next generation of safer and more effective anti-inflammatory agents.
References
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 21, 2026, from [Link]
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. Retrieved from [Link]
Al-Khazaleh, J. F., et al. (2023). Novel Applications of NSAIDs: Insight and Future Perspectives in Cardiovascular, Neurodegenerative, Diabetes and Cancer Disease Therapy. PMC. Retrieved from [Link]
Liu, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. Retrieved from [Link]
MTT Assay: Assessing Cell Proliferation. (n.d.). Opentrons. Retrieved March 21, 2026, from [Link]
Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Retrieved from [Link]
Ballo, M. A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]
An, H. J., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Spandidos Publications. Retrieved from [Link]
Lee, S. Y., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Retrieved from [Link]
Qian, Z., et al. (1999). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. PMC. Retrieved from [Link]
Kim, M. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved from [Link]
Angeli, A., et al. (2017). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis. ACS Publications. Retrieved from [Link]
Bindu, S., et al. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research. Retrieved from [Link]
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
Kalgutkar, A. S., & Marnett, L. J. (2011). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. PMC. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Journal of Inflammation Research. Retrieved from [Link]
Patil, K. R., et al. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]
Rahman, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]
Li, Y., et al. (2020). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay. ResearchGate. Retrieved from [Link]
thermodynamic stability and aqueous solubility of (5-Isopropyl-2-methoxyphenyl)acetic acid
An In-Depth Technical Guide to the Thermodynamic Stability and Aqueous Solubility of (5-Isopropyl-2-methoxyphenyl)acetic Acid Introduction: Foundational Pillars of Drug Developability In the landscape of pharmaceutical d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability and Aqueous Solubility of (5-Isopropyl-2-methoxyphenyl)acetic Acid
Introduction: Foundational Pillars of Drug Developability
In the landscape of pharmaceutical development, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its entire clinical and commercial trajectory is built. Among these, thermodynamic stability and aqueous solubility stand out as critical determinants of a drug candidate's viability. For the compound (5-Isopropyl-2-methoxyphenyl)acetic acid, a thorough understanding of these parameters is not merely an academic exercise but a crucial step in de-risking its development path. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing these essential properties, blending theoretical underpinnings with actionable, field-proven experimental protocols.
Thermodynamic stability dictates the material's resistance to change under thermal stress, impacting its shelf-life, formulation strategies, and manufacturing processes.[1] Aqueous solubility, on the other hand, is a primary driver of bioavailability for orally administered drugs, influencing dissolution rate and absorption.[2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and ICH Q6A, mandate the thorough evaluation of these properties to ensure the quality, safety, and efficacy of new drug substances.[3][4][5] This document will detail the authoritative methods for determining these characteristics, providing researchers and drug development professionals with a robust system for generating reliable and reproducible data.
Predicted Physicochemical Profile from Molecular Structure
The molecular structure of (5-Isopropyl-2-methoxyphenyl)acetic acid offers valuable clues to its expected physicochemical behavior. A systematic analysis of its functional groups allows for informed hypotheses that guide experimental design.
Carboxylic Acid (-COOH): This acidic functional group is the primary driver of pH-dependent solubility.[6] It is expected to be deprotonated at physiological pH, forming a carboxylate anion, which will significantly enhance its interaction with water and thus increase aqueous solubility. This group is also a strong hydrogen bond donor and acceptor, which can contribute to a higher melting point compared to non-polar analogues.[7]
Methoxyphenyl Group (-OCH₃ on a benzene ring): The methoxy group is a polar feature, but the benzene ring is largely nonpolar and hydrophobic. This combination will likely contribute to some solubility in polar organic solvents but will limit overall aqueous solubility, especially at low pH where the carboxylic acid is protonated.[8]
Isopropyl Group (-CH(CH₃)₂): This bulky, nonpolar alkyl group significantly increases the lipophilicity of the molecule.[8] This is expected to decrease aqueous solubility and potentially lower the melting point compared to a less sterically hindered analogue, as it may disrupt efficient crystal packing.
Collectively, these features suggest that (5-Isopropyl-2-methoxyphenyl)acetic acid is likely a crystalline solid with a defined melting point and that its aqueous solubility will be highly dependent on the pH of the medium.
Part 1: Thermodynamic Stability Assessment
The purpose of assessing thermodynamic stability is to identify the temperatures at which the compound undergoes physical or chemical changes, such as melting or decomposition.[1] This information is critical for defining safe handling, storage, and processing conditions. The two cornerstone techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]
Methodology 1: Thermogravimetric Analysis (TGA)
Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It directly answers the question: "At what temperature does my compound begin to lose mass?" This mass loss can be due to desolvation, degradation, or volatilization.[1] By performing this analysis, we can determine the upper-temperature limit for the compound's stability before decomposition begins, which is a critical parameter for any process involving heat, such as drying or milling.
Experimental Protocol: TGA
Instrument Preparation: Ensure the TGA instrument's microbalance is calibrated and the sample chamber is clean.[12]
Sample Preparation: Accurately weigh 5-10 mg of (5-Isopropyl-2-methoxyphenyl)acetic acid into a clean, inert TGA crucible (e.g., alumina).[13] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
Atmosphere Selection: Set the purge gas to an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
Temperature Program:
Equilibrate the sample at a starting temperature, e.g., 30 °C.
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected decomposition, e.g., 400 °C.[11] A slower heating rate can provide better resolution of thermal events.
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss is typically identified as the decomposition temperature (Td).
Visualization: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is an indispensable tool for identifying thermally induced events like melting, crystallization, and glass transitions.[9][15] For a crystalline solid like (5-Isopropyl-2-methoxyphenyl)acetic acid, the melting point (Tm) is a key indicator of purity and stability. The sharpness of the melting endotherm provides qualitative information about purity, while the enthalpy of fusion (ΔHfus) offers quantitative data on the energy required to break the crystal lattice.
Experimental Protocol: DSC
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan (e.g., aluminum).
Encapsulation: Crimp a lid onto the pan. For volatile substances, hermetically sealed pans are used. A pinhole in the lid may be used to allow for the escape of any evolved gases.
Reference Pan: Place an empty, sealed pan on the reference sensor of the DSC.
Temperature Program:
Equilibrate the sample at a starting temperature, e.g., 25 °C.
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.[16]
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Analysis: Plot the heat flow versus temperature. The peak of the endotherm corresponds to the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).
Visualization: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Data Presentation: DSC Results
Parameter
Value
Melting Point Onset (Tm)
e.g., 155 °C
Enthalpy of Fusion (ΔHfus)
e.g., 25 kJ/mol
Observations
e.g., Sharp endotherm, no pre-melting events
Part 2: Aqueous Solubility Determination
Aqueous solubility is a critical property that directly influences the absorption and bioavailability of an orally administered drug.[17] For ionizable compounds like (5-Isopropyl-2-methoxyphenyl)acetic acid, solubility must be determined as a function of pH.
Methodology: The Shake-Flask Method
Principle & Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. The principle is straightforward: an excess of the solid compound is agitated in a specific solvent system until the solution reaches saturation (equilibrium).[18] By measuring the concentration of the dissolved compound in the supernatant, a precise value for its solubility under those conditions is obtained.[19] This method is trusted because it directly measures the thermodynamic equilibrium between the solid and solution phases, providing a true representation of the compound's solubility.
Experimental Protocol: Shake-Flask Solubility
Media Preparation: Prepare aqueous buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate gastrointestinal conditions).[20]
Sample Addition: Add an excess amount of solid (5-Isopropyl-2-methoxyphenyl)acetic acid to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, often 24 to 48 hours.
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles.
Quantification:
Prepare a series of standard solutions of the compound of known concentrations.
Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
Construct a calibration curve from the standards and determine the concentration of the compound in the sample.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Aqueous Solubility Determination.
Data Presentation: pH-Solubility Profile
pH of Medium
Temperature (°C)
Solubility (mg/mL)
1.2 (Simulated Gastric Fluid)
37
e.g., 0.05
4.5 (Acetate Buffer)
37
e.g., 0.5
6.8 (Simulated Intestinal Fluid)
37
e.g., 5.0
Conclusion: Synthesizing a Comprehensive Physicochemical Profile
The systematic application of these standard methodologies—TGA, DSC, and the shake-flask method—provides the foundational data required to build a comprehensive physicochemical profile for (5-Isopropyl-2-methoxyphenyl)acetic acid. The TGA and DSC data collectively define its thermal stability, guiding manufacturing and storage conditions. The pH-solubility profile generated via the shake-flask method is essential for predicting its in vivo dissolution behavior and informing formulation strategies to ensure adequate bioavailability. By adhering to these robust, self-validating protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions and advance promising candidates through the development pipeline, in accordance with global regulatory expectations.[22]
References
ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
Student Academic Success. (2025). Properties and Trends of Organic Compounds. [Link]
Mouritsen, O. G., & Zuckermann, M. J. (2004). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
FDA. (2003). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products. [Link]
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. [Link]
Slideshare. (2018). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. [Link]
IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
Therapeutic Goods Administration (TGA). (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]
ACS Publications. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. [Link]
RevisionDojo. (2025). Why Do Functional Groups Determine The Properties Of Organic Molecules?. [Link]
ChemRxiv. (2025). Beyond Prediction: Mechanistic Elucidation of Molecular Drivers for Aqueous Solubility Using Interpretable Machine Learning. [Link]
PMC. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]
TutorChase. (n.d.). How do functional groups influence the properties of organic compounds?. [Link]
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
An In-depth Technical Guide to the Pharmacological Properties of (5-Isopropyl-2-methoxyphenyl)acetic acid
Disclaimer This document provides a comprehensive overview of the predicted pharmacological properties of (5-Isopropyl-2-methoxyphenyl)acetic acid. It is important to note that, as of the date of this publication, direct...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer
This document provides a comprehensive overview of the predicted pharmacological properties of (5-Isopropyl-2-methoxyphenyl)acetic acid. It is important to note that, as of the date of this publication, direct experimental data on the biological activities of this specific compound is limited in publicly available scientific literature. Therefore, this guide has been constructed through a careful analysis of structurally related compounds and established principles of medicinal chemistry. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation. All proposed mechanisms and activities require experimental validation.
Executive Summary
(5-Isopropyl-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The unique arrangement of a lipophilic isopropyl group and a methoxy moiety on the phenyl ring suggests its potential as a modulator of inflammatory and pain pathways. Phenylacetic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This guide synthesizes the current understanding of related compounds to project the pharmacological profile of (5-Isopropyl-2-methoxyphenyl)acetic acid, including its potential anti-inflammatory, analgesic, and other biological activities. We will delve into its presumed mechanism of action, propose a synthetic route, and outline experimental protocols for its pharmacological evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for (5-Isopropyl-2-methoxyphenyl)acetic acid is presented in Table 1.
Figure 1: Proposed synthetic workflow for (5-Isopropyl-2-methoxyphenyl)acetic acid.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2-Isopropylanisole
To a stirred solution of 2-isopropylanisole in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.
Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-Chloro-1-(5-isopropyl-2-methoxyphenyl)ethan-1-one.
Step 2: Hydrolysis to (5-Isopropyl-2-methoxyphenyl)acetic acid
Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., ethanol and water).
Add a solution of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2[3].
The resulting precipitate, (5-Isopropyl-2-methoxyphenyl)acetic acid, can be collected by filtration, washed with cold water, and purified by recrystallization.
Predicted Pharmacological Properties
Based on the structural features of (5-Isopropyl-2-methoxyphenyl)acetic acid and data from analogous compounds, we predict its primary pharmacological activities to be anti-inflammatory and analgesic.
Predicted Anti-Inflammatory and Analgesic Activity
The presence of the phenylacetic acid moiety is a strong indicator of potential anti-inflammatory and analgesic properties, characteristic of many NSAIDs[1][5]. The mechanism of action for this class of drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain[6][7].
A study on structurally related carboxylic acids, specifically the oxidized analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, demonstrated potent inhibition of both COX-1 and COX-2 enzymes[8][9]. One of the compounds in this study, the carboxylic acid derivative of a molecule containing a 2-methoxyphenyl group, showed significant COX inhibitory activity[8][9]. This provides a strong rationale to hypothesize that (5-Isopropyl-2-methoxyphenyl)acetic acid will exhibit similar inhibitory effects on COX enzymes.
Furthermore, these related compounds also showed inhibitory activity against 5-lipoxygenase (5-LOX)[8][9]. Dual inhibition of COX and 5-LOX is a desirable trait in anti-inflammatory drug design as it can lead to a broader spectrum of anti-inflammatory effects and potentially a better safety profile compared to traditional NSAIDs[7][10].
The structural isomer of thymol, carvacrol (5-isopropyl-2-methylphenol), has demonstrated significant antinociceptive activity in various animal models of pain, including the acetic acid-induced writhing test[11]. Although carvacrol is a phenol and not a phenylacetic acid, the presence of the 5-isopropyl group on a substituted benzene ring is a shared feature that may contribute to analgesic effects.
Predicted Mechanism of Action: Dual COX/LOX Inhibition
We propose that (5-Isopropyl-2-methoxyphenyl)acetic acid acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual action would block the two major pathways of arachidonic acid metabolism, leading to a reduction in the production of both prostaglandins and leukotrienes, which are key mediators of inflammation and pain.
Figure 2: Proposed mechanism of action for (5-Isopropyl-2-methoxyphenyl)acetic acid.
Proposed In Vitro and In Vivo Evaluation
To validate the predicted pharmacological properties of (5-Isopropyl-2-methoxyphenyl)acetic acid, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
A summary of key in vitro assays is provided in Table 2.
Assay
Purpose
Experimental Outline
COX-1/COX-2 Inhibition Assay
To determine the inhibitory potency and selectivity against COX isoforms.
Utilize commercially available enzyme immunoassay kits. Incubate purified ovine COX-1 and human recombinant COX-2 with various concentrations of the test compound and arachidonic acid. Measure the production of prostaglandin E2 (PGE2).
5-LOX Inhibition Assay
To assess the inhibitory effect on the lipoxygenase pathway.
Use a spectrophotometric assay with purified 5-LOX from a suitable source (e.g., potato tubers or human recombinant). Measure the formation of leukotrienes from arachidonic acid in the presence of varying concentrations of the test compound.
Cytotoxicity Assay
To evaluate the potential for cellular toxicity.
Employ a standard MTT or neutral red uptake assay on relevant cell lines (e.g., macrophages like RAW 264.7) to determine the concentration at which the compound reduces cell viability.
In Vivo Models
A summary of key in vivo models is provided in Table 3.
Model
Species
Purpose
Experimental Outline
Carrageenan-Induced Paw Edema
Rat
To evaluate acute anti-inflammatory activity.
Inject carrageenan into the sub-plantar region of the rat hind paw to induce localized inflammation. Administer the test compound orally at various doses prior to carrageenan injection. Measure the paw volume at different time points to assess the reduction in edema.
Acetic Acid-Induced Writhing Test
Mouse
To assess peripheral analgesic activity.
Administer the test compound orally to mice. After a set period, inject acetic acid intraperitoneally to induce abdominal constrictions (writhing). Count the number of writhes over a specified time to determine the analgesic effect.
Formalin Test
Rat or Mouse
To investigate both neurogenic and inflammatory pain.
Inject formalin into the hind paw of the animal to induce a biphasic pain response. The early phase represents neurogenic pain, and the late phase represents inflammatory pain. Administer the test compound prior to formalin injection and observe the licking and biting behavior of the injected paw.
Pharmacokinetics and Toxicology (Predicted)
The pharmacokinetic and toxicological profiles of (5-Isopropyl-2-methoxyphenyl)acetic acid are yet to be determined. However, based on its structure, some predictions can be made. The lipophilic nature of the isopropyl group may enhance its absorption and distribution. The carboxylic acid moiety will likely be a site for metabolic conjugation (e.g., glucuronidation) prior to excretion. Safety data for the compound indicates it may be harmful if swallowed, in contact with skin, or if inhaled[2]. Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential for any further development.
Conclusion and Future Directions
(5-Isopropyl-2-methoxyphenyl)acetic acid is a promising candidate for investigation as a novel anti-inflammatory and analgesic agent. Its structural similarity to known NSAIDs and related bioactive molecules suggests a high probability of activity through the inhibition of COX and potentially 5-LOX enzymes. The proposed synthetic route provides a clear path for obtaining the compound for experimental evaluation.
Future research should focus on:
Synthesis and Structural Confirmation: The first step is the successful synthesis and rigorous characterization of the compound.
In Vitro Pharmacological Profiling: Comprehensive in vitro studies are necessary to confirm the predicted mechanism of action and to determine its potency and selectivity.
In Vivo Efficacy and Safety: Following promising in vitro results, in vivo studies in established animal models of inflammation and pain are crucial to demonstrate efficacy and to begin to assess the safety profile.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues will help to elucidate the key structural features required for optimal activity and to potentially identify more potent and safer drug candidates.
This in-depth technical guide provides a solid foundation for initiating a research and development program focused on (5-Isopropyl-2-methoxyphenyl)acetic acid. The predictions and proposed experimental plans outlined herein offer a strategic approach to unlocking the therapeutic potential of this novel compound.
References
Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Bioorganic & Medicinal Chemistry Letters, 43, 128086.
Guimarães, A. G., et al. (2013). Antinociceptive activity of carvacrol (5-isopropyl-2-methylphenol) in mice. Journal of Pharmacy and Pharmacology, 65(4), 543-551.
Archives of Pharmacy and Pharmaceutical Sciences. (2025).
Salehi, B., et al. (2019). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 10, 834.
IntechOpen. (2023).
Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
Google Patents. (1984).
MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
ResearchGate. (2025).
Fisher Scientific. (n.d.). Phenylacetic acids.
Semantic Scholar. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl).
PMC. (1964). On the anti-inflammatory activity of some substituted phenolic compounds.
MDPI. (2023).
Inventiva Pharma. (n.d.).
ResearchGate. (2025). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
MDPI. (2023). Phytochemical Investigation, Antiulcer, Cyclooxygenase-2, and 15-Lipoxygenase Inhibitory Activities of Echinops erinaceus Kit Tan.
Application Note: A Detailed Guide to the Laboratory Synthesis of (5-Isopropyl-2-methoxyphenyl)acetic acid
Introduction (5-Isopropyl-2-methoxyphenyl)acetic acid is a valuable carboxylic acid derivative that serves as a key intermediate and building block in the synthesis of more complex organic molecules. Its structural motif...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(5-Isopropyl-2-methoxyphenyl)acetic acid is a valuable carboxylic acid derivative that serves as a key intermediate and building block in the synthesis of more complex organic molecules. Its structural motif, featuring a substituted phenylacetic acid core, is prevalent in numerous pharmacologically active compounds and materials science applications. This document provides a comprehensive, step-by-step protocol for the synthesis of (5-Isopropyl-2-methoxyphenyl)acetic acid, designed for researchers and professionals in organic synthesis and drug development. The chosen synthetic route proceeds via the robust and well-established Willgerodt-Kindler reaction, followed by acidic hydrolysis. This method is renowned for its efficacy in converting aryl ketones into their corresponding aryl-substituted acetic acids.
Section 1: Synthesis Overview and Mechanism
The synthesis is a two-step process commencing from 5'-isopropyl-2'-methoxyacetophenone.
Willgerodt-Kindler Reaction: The starting ketone is reacted with elemental sulfur and morpholine. This reaction transforms the acetyl group into a thiomorpholide functional group at the terminal carbon.
Hydrolysis: The resulting N-[(5-Isopropyl-2-methoxyphenyl)acetyl]morpholine intermediate is then subjected to strong acidic hydrolysis to yield the final carboxylic acid product.
The Willgerodt-Kindler reaction is a powerful transformation that involves the oxidation of the terminal methyl group of a ketone and migration of the carbonyl group along the alkyl chain.[1][2] The mechanism is complex but is understood to proceed through the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements and redox steps ultimately leads to the formation of the thioamide (in this case, a thiomorpholide), which is a stable intermediate.[2][3] This intermediate is then readily hydrolyzed to the desired carboxylic acid.[4]
Overall Reaction Scheme:
Section 2: Materials, Reagents, and Safety
Successful and safe execution of this protocol requires careful handling of all chemicals. Researchers must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All steps should be performed inside a certified chemical fume hood.[5][6]
Table 1: Reagents and Materials
Compound Name
CAS No.
Molecular Wt. ( g/mol )
Physical State
Key Hazards
5'-Isopropyl-2'-methoxyacetophenone
2040-04-2
192.25
Liquid
Skin/Eye Irritant
Sulfur (Elemental)
7704-34-9
32.07
Yellow Solid
Flammable Solid, Skin Irritant
Morpholine
110-91-8
87.12
Colorless Liquid
Flammable, Corrosive, Harmful if Swallowed/Inhaled
Corrosive, Severe Skin/Eye Burns, Respiratory Irritant
Required Equipment:
Round-bottom flasks (250 mL and 500 mL)
Reflux condenser and heating mantle
Magnetic stirrer and stir bars
Separatory funnel (500 mL)
Büchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH paper or pH meter
Ice bath
Section 3: Experimental Protocol
Part A: Synthesis of N-[(5-Isopropyl-2-methoxyphenyl)acetyl]morpholine
This part of the protocol is adapted from established Willgerodt-Kindler procedures.[4]
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Place the setup in a heating mantle.
Charging Reagents: To the flask, add 5'-isopropyl-2'-methoxyacetophenone (19.2 g, 0.10 mol), elemental sulfur (6.4 g, 0.20 mol), and morpholine (26.1 g, 0.30 mol).
Causality Note: Morpholine acts as both the amine reactant and the solvent. An excess is used to ensure the reaction goes to completion. Sulfur is the oxidizing agent in this transformation.[1]
Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring. Maintain reflux for 12 hours. The mixture will darken and become viscous.
Workup: After 12 hours, allow the mixture to cool to approximately 80-90 °C. While still warm, carefully pour the reaction mixture into 200 mL of hot ethanol. This helps to precipitate the product while keeping unreacted sulfur and byproducts in solution.
Isolation: Allow the ethanol mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize crystallization of the thiomorpholide intermediate. Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold ethanol (2 x 30 mL) to remove residual impurities.
Drying: Dry the crude N-[(5-Isopropyl-2-methoxyphenyl)acetyl]morpholine product in a vacuum oven at 50 °C. The product should be a pale yellow solid and is often pure enough for the next step.
Part B: Hydrolysis to (5-Isopropyl-2-methoxyphenyl)acetic acid
Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, add the crude thiomorpholide from the previous step.
Hydrolysis Mixture: Prepare the hydrolysis solution by carefully adding concentrated sulfuric acid (30 mL) to glacial acetic acid (100 mL) and water (40 mL).
Safety Note: Always add acid to water/acetic acid slowly and with cooling, as the dilution process is highly exothermic.
Reaction: Add the hydrolysis mixture to the flask containing the thiomorpholide. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The progress can be monitored by TLC.
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over 500 g of crushed ice in a large beaker. This will precipitate the crude carboxylic acid.
Extraction: Stir the ice mixture until all the ice has melted. Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x 150 mL).
Causality Note: The desired acid product is more soluble in the organic solvent, allowing for its separation from inorganic salts and other aqueous-soluble impurities.
Base Wash: Combine the organic extracts and wash them with a 5% aqueous sodium hydroxide solution (2 x 100 mL). This step converts the carboxylic acid to its sodium salt, transferring it to the aqueous layer and leaving non-acidic impurities in the organic layer.
Acidification: Separate and combine the aqueous basic layers. Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. This will re-protonate the carboxylate salt, causing the (5-Isopropyl-2-methoxyphenyl)acetic acid to precipitate as a solid.
Final Isolation: Collect the white solid product by vacuum filtration. Wash the solid with cold water (2 x 50 mL) to remove any residual inorganic salts.
Drying: Dry the purified product under vacuum to a constant weight.
Section 4: Purification and Characterization
The crude product obtained after hydrolysis can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes or ethanol and water, to yield a white to off-white crystalline solid.[5]
¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of isopropyl, methoxy, and acetic acid moieties.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
Section 5: Experimental Workflow Diagram
The following diagram illustrates the complete logical flow of the synthesis protocol, from initial setup to final product characterization.
Caption: Logical workflow for the synthesis and purification of the target compound.
References
Safety Data Sheet for (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid. C/D/N Isotopes, Inc. (2015). Note: This SDS for a related compound provides representative safety and handling information for substituted phenylacetic acids.5
Safety Data Sheet for 1-methoxy-2-propylacetate. BASF. (2026). Note: Provides general handling for common organic solvents and reagents.7
Safety Data Sheet for 2-methoxyphenylacetic acid. Sigma-Aldrich. (2025). Note: Provides safety data for a closely related structural analog.
Safety Data Sheet for Benzeneacetic acid, 4-methoxy-. Thermo Fisher Scientific. (2010). Note: Provides safety data for a closely related structural analog.
Safety Data Sheet for DL-a-Methoxyphenylacetic acid. Fisher Scientific. (2025). Note: Provides safety data for a closely related structural analog.
Supporting Information for Carboxylation of C(sp3)–H Bonds with CO2. The Royal Society of Chemistry. Note: Provides general procedures for purification and characterization of carboxylic acids.
Willgerodt-Kindler Reaction Presentation. MSU Chemistry. (2009). Note: Overview of the reaction mechanism and scope.
Willgerodt-Kindler Reaction Overview. Organic Chemistry Portal. Note: Provides a concise summary of the reaction mechanism.
Product Information for 2-(5-Isopropyl-2-methoxyphenyl)acetic acid. Sigma-Aldrich. Note: Provides basic properties for the target compound.
Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. (2013). Note: A review highlighting modern applications of the reaction.
Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. The Hive. Note: Provides a detailed, analogous experimental procedure for the Willgerodt-Kindler reaction and subsequent hydrolysis.
Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. The Royal Society of Chemistry. Note: Contains characterization data for related phenylacetic acid derivatives.
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. (2013). Note: A comprehensive review of the reaction mechanism and applications.
Advanced Application Notes & Protocols: 2-(5-Isopropyl-2-methoxyphenyl)acetic acid as a Strategic API Intermediate
Executive Summary & Mechanistic Rationale 2-(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3) is a highly versatile active pharmaceutical intermediate (API) utilized extensively in the synthesis of targeted the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
2-(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3) is a highly versatile active pharmaceutical intermediate (API) utilized extensively in the synthesis of targeted therapeutics, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists .
The strategic value of this intermediate lies in its pre-installed functional groups, which dictate both its chemical reactivity and the downstream pharmacodynamics of the final API:
The Isopropyl Group (C5): Provides critical lipophilic bulk. In GPCR targets like CRTH2, this moiety occupies deep hydrophobic pockets, stabilizing the antagonist-receptor complex through van der Waals interactions.
The Methoxy Group (C2): Serves a dual purpose. It acts as a weak hydrogen-bond acceptor in its native state, or it can be selectively demethylated to yield a phenolic hydroxyl group (a strong hydrogen-bond donor) for divergent structure-activity relationship (SAR) exploration.
The Acetic Acid Moiety (C1): The primary pharmacophore. The carboxylic acid is essential for forming ionic bridges with basic residues (e.g., Arginine) in the binding clefts of target receptors.
By utilizing this specific intermediate, drug development professionals can bypass multi-step Friedel-Crafts alkylations and etherifications, mitigating regioselectivity issues and significantly improving overall synthetic yield.
Synthetic Divergence & Workflow Applications
The intermediate is primarily deployed in two distinct synthetic workflows, depending on the desired pharmacological profile of the final candidate.
Workflow A: Amidation (CRTH2 Antagonist Libraries)
The carboxylic acid is activated and coupled with various complex amines. This pathway is foundational for synthesizing CRTH2/DP dual antagonists used in asthma and allergic rhinitis therapeutics. The resulting amide bond provides metabolic stability against esterases while maintaining the necessary spatial geometry for receptor binding.
Workflow B: Demethylation (Phenolic Precursors)
The methoxy group is cleaved using a strong Lewis acid to generate 2-(2-hydroxy-5-isopropylphenyl)acetic acid. This phenolic derivative is a critical precursor for synthesizing lactones, lipophilic ethers, or prodrugs designed for enhanced membrane permeability.
Synthetic divergence of the API intermediate into key pharmacological classes.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered with built-in validation checkpoints to ensure reaction fidelity and prevent the propagation of errors in multi-step API synthesis.
Protocol A: EDC/HOBt-Mediated Amidation
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) .
Causality: EDC is chosen over DCC because its urea by-product is water-soluble, allowing for seamless removal during aqueous workup. HOBt is added to form a highly reactive OBt-ester intermediate, which accelerates the reaction and suppresses the formation of unreactive N-acylurea side products.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 2-(5-Isopropyl-2-methoxyphenyl)acetic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
Activation: Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir at 0 °C for 30 minutes.
Self-Validation Checkpoint 1: Take a 50 µL aliquot, quench with 100 µL water, extract with 200 µL EtOAc, and spot on a silica TLC plate. The disappearance of the starting material (Rf ≈ 0.3 in 7:3 Hexanes:EtOAc) and the appearance of a new UV-active spot confirms complete OBt-ester activation.
Coupling: Add 1.1 eq of the target amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4–6 hours.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: BBr₃-Mediated Demethylation
Boron tribromide (BBr₃) is utilized for the selective cleavage of the aryl methyl ether .
Causality: BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether. The reaction must be initiated at -78 °C because the initial Lewis acid-base complexation is highly exothermic; elevated temperatures can lead to uncontrolled Friedel-Crafts alkylation or degradation.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of the intermediate in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.
Reagent Addition: Dropwise, add 2.5 eq of a 1.0 M BBr₃ solution in DCM. Maintain -78 °C for 1 hour, then slowly warm to room temperature over 3 hours.
Self-Validation Checkpoint 2: Quench a 50 µL aliquot into 500 µL of ice-cold Methanol. Analyze via LC-MS. A mass shift of -14 Da (loss of a CH₂ unit) from the parent mass confirms successful demethylation.
Quenching: Cool the reaction mixture back to 0 °C and strictly quench by the dropwise addition of ice-cold Methanol to destroy excess BBr₃, followed by water.
Extraction: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the phenolic product.
Data Presentation
The following tables summarize the empirical optimization data for the described workflows, providing a comparative baseline for process scale-up.
Table 1: Optimization of Amidation Conditions
Coupling Reagent System
Solvent
Base
Time (h)
Yield (%)
By-product Profile
DCC / DMAP
DCM
None
12
65%
High N-acylurea formation; difficult DCU filtration.
EDC / HOBt
DCM
DIPEA
6
88%
Clean profile; water-soluble by-products.
HATU
DMF
DIPEA
2
92%
Excellent yield, but high reagent cost for scale-up.
Harsh acidic conditions cause partial degradation of the acetic acid moiety.
Target Pharmacology Visualization
When 2-(5-Isopropyl-2-methoxyphenyl)acetic acid is successfully converted into a CRTH2 antagonist, it targets the Prostaglandin D2 (PGD2) signaling cascade. The diagram below illustrates the logical relationship between the synthesized API and its biological target.
PGD2-CRTH2 signaling pathway targeted by aryl acetic acid-derived antagonists.
References
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
URL:[Link]
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292.
URL: [Link]
Liu, J., et al. (2011). "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters, 2(7), 515-518.
URL:[Link]
Method
Application Notes and Protocols for the Safe Handling and Storage of (5-Isopropyl-2-methoxyphenyl)acetic acid
Abstract: This document provides comprehensive guidelines for the safe handling and storage of (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS No. 383135-03-3).
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides comprehensive guidelines for the safe handling and storage of (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS No. 383135-03-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize risks and ensure laboratory safety. The recommendations are based on the known properties of the compound and safety data from structurally similar phenylacetic acid derivatives.
Introduction
(5-Isopropyl-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. While specific toxicological and reactivity data for this compound are not extensively published, its structure suggests that it should be handled with the same precautions as other compounds in its class. Phenylacetic acids are known to be irritants and can be harmful if not handled properly. These guidelines are established to provide a framework for safe laboratory practices when working with this compound.
Hazard Identification and Assessment
Based on data from suppliers and analogous compounds, (5-Isopropyl-2-methoxyphenyl)acetic acid is classified with the GHS07 pictogram, indicating it may be an irritant, a skin sensitizer, acutely toxic (harmful), have narcotic effects, or be hazardous to the ozone layer[1].
Precautionary Statements: A comprehensive set of precautionary statements is provided in the supplier's safety information, including recommendations for prevention, response, storage, and disposal[1].
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
Atmosphere: Keep in a tightly sealed container in a dry and well-ventilated place.[1][5][6]
Incompatibilities: Store away from strong oxidizing agents, bases, and light.[4][7][8] Carboxylic acids should not be stored in metal cabinets which can corrode[9].
Segregation:
Store solids above liquids.
Segregate from incompatible chemicals to prevent potential reactions[10].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling (5-Isopropyl-2-methoxyphenyl)acetic acid.
Adherence to standard laboratory procedures is critical for minimizing exposure.
General Handling Workflow
The following diagram illustrates the general workflow for safely handling (5-Isopropyl-2-methoxyphenyl)acetic acid.
Caption: General workflow for safe handling of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Step-by-Step Protocols
Protocol 1: Weighing the Solid Compound
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
Transfer: Carefully transfer the desired amount of (5-Isopropyl-2-methoxyphenyl)acetic acid from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.
Seal: Immediately and tightly seal the stock container after use.
Record: Record the exact weight of the compound.
Protocol 2: Dissolving the Compound
Solvent Selection: Choose an appropriate solvent based on experimental requirements. Phenylacetic acids are generally soluble in organic solvents[4].
Addition: In the fume hood, add the weighed solid to a suitable flask.
Solvent Dispensing: Slowly add the desired volume of solvent to the flask.
Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used if necessary.
Emergency Procedures
In the event of an emergency, follow these procedures.
Emergency
Procedure
Eye Contact
Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][13]
Skin Contact
Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][13]
Inhalation
Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][14]
Ingestion
Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][7]
Spill
Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[6][7] Do not let the chemical enter the environment.[7]
Waste Disposal
All waste containing (5-Isopropyl-2-methoxyphenyl)acetic acid must be disposed of in accordance with local, state, and federal regulations.
Solid Waste: Collect in a labeled, sealed container.
Liquid Waste: Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain[10][15].
Contaminated Materials: Dispose of contaminated gloves, weighing paper, and other materials as hazardous waste.
References
The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
Phenylacetic acid. (2022, August 17). Sciencemadness Wiki. Retrieved from [Link]
Application Notes and Protocols for Amide Coupling Reactions Using (5-Isopropyl-2-methoxyphenyl)acetic acid in Organic Synthesis
Introduction: The Strategic Advantage of Substituted Phenylacetic Acids in Synthesis In the landscape of modern organic synthesis, particularly within drug discovery and development, the amide bond remains a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Substituted Phenylacetic Acids in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the amide bond remains a cornerstone of molecular architecture.[1] The strategic incorporation of specifically functionalized building blocks is paramount in tuning the physicochemical and pharmacological properties of target molecules. (5-Isopropyl-2-methoxyphenyl)acetic acid is one such valuable, yet under-documented, building block. Its substituted phenyl ring, featuring a bulky isopropyl group and an electron-donating methoxy group, can impart unique conformational constraints and metabolic stability to the resulting amide products. This guide provides a comprehensive overview of the principles and practical protocols for the effective use of (5-Isopropyl-2-methoxyphenyl)acetic acid in amide coupling reactions, tailored for researchers, scientists, and professionals in drug development.
Understanding the Reaction: Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is the central role of coupling reagents.
The general mechanism for most modern amide coupling reactions can be summarized in two key steps:
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, an acylisourea, or an acylphosphonium species.[3][4]
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon of the intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.
The choice of coupling reagent, solvent, and additives is critical to ensure high yields, minimize side reactions (especially racemization in the case of chiral substrates), and facilitate purification.[]
Visualizing the Workflow: A Generalized Amide Coupling Protocol
Below is a generalized workflow for a typical amide coupling reaction.
Caption: A generalized workflow for amide coupling reactions.
Key Reagents and Their Roles
The success of an amide coupling reaction hinges on the judicious selection of reagents. Below is a summary of commonly employed reagents and their functions.
Reagent Class
Example(s)
Role and Rationale
Coupling Agents
HATU, HBTU, PyBOP
These are highly efficient aminium/uronium and phosphonium salt-based reagents that rapidly form active esters, minimizing side reactions. They are particularly effective for sterically hindered substrates.[6]
EDC, DIC, DCC
Carbodiimides are cost-effective and widely used coupling agents. EDC is water-soluble, which simplifies work-up as the urea byproduct can be removed by aqueous extraction.[3]
Additives
HOBt, HOAt
These additives react with the activated carboxylic acid intermediate to form a more stable active ester, which reduces the risk of racemization and suppresses the formation of N-acylurea byproducts when using carbodiimides.[4]
DMAP
4-Dimethylaminopyridine is a highly effective acylation catalyst, often used in small quantities to accelerate the reaction.[]
Bases
DIPEA, Et3N
Non-nucleophilic organic bases are used to neutralize any acidic byproducts formed during the reaction and to deprotonate the amine component if it is used as a salt.
Solvents
DMF, DCM, MeCN
Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reagents and to prevent hydrolysis of the activated intermediates.
Experimental Protocols
The following protocols are provided as representative examples for the coupling of (5-Isopropyl-2-methoxyphenyl)acetic acid with a generic primary amine (R-NH2). These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for challenging couplings, including those with sterically hindered amines or when high yields are critical.
Materials:
Reagent
Molar Eq.
Amount (for 1 mmol scale)
(5-Isopropyl-2-methoxyphenyl)acetic acid
1.0
208 mg
Amine (R-NH2)
1.1
(as required)
HATU
1.1
418 mg
DIPEA
2.2
380 µL
Anhydrous DMF
-
5 mL
Procedure:
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add (5-Isopropyl-2-methoxyphenyl)acetic acid (208 mg, 1.0 mmol) and anhydrous DMF (3 mL).
Add the amine (1.1 mmol) to the solution.
In a separate vial, dissolve HATU (418 mg, 1.1 mmol) in anhydrous DMF (2 mL).
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (380 µL, 2.2 mmol).
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC and HOBt
This protocol offers a more economical approach suitable for routine amide synthesis.
Materials:
Reagent
Molar Eq.
Amount (for 1 mmol scale)
(5-Isopropyl-2-methoxyphenyl)acetic acid
1.0
208 mg
Amine (R-NH2)
1.1
(as required)
EDC·HCl
1.2
230 mg
HOBt
1.2
162 mg
Anhydrous DCM
-
10 mL
Et3N (optional)
1.2
167 µL
Procedure:
To a dry round-bottom flask under an inert atmosphere, add (5-Isopropyl-2-methoxyphenyl)acetic acid (208 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and anhydrous DCM (10 mL).
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (230 mg, 1.2 mmol) to the mixture and stir for 15 minutes.
Add the amine (1.1 mmol). If the amine is in the form of a salt, add Et3N (1.2 mmol).
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM (15 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Mechanism of Activation with HATU
The mechanism of carboxylic acid activation by HATU involves the formation of a highly reactive O-acylisouronium intermediate, which then reacts with the amine.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting and Considerations
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (up to 40-50 °C). Ensure all reagents and solvents are anhydrous. The use of a more potent coupling reagent like HATU or PyBOP may be necessary.
Steric Hindrance: The isopropyl group on the phenyl ring may introduce some steric bulk. For highly hindered amines, extended reaction times or the use of microwave irradiation could be beneficial.
Purification: The byproducts of most modern coupling reactions are generally easy to remove through standard aqueous work-up and chromatography. The water-solubility of the EDC byproduct is a notable advantage of that method.
Conclusion
(5-Isopropyl-2-methoxyphenyl)acetic acid is a versatile building block for the synthesis of novel amides. By understanding the fundamental principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently incorporate this moiety into their target molecules. The protocols provided herein offer robust starting points for the successful application of (5-Isopropyl-2-methoxyphenyl)acetic acid in a variety of synthetic contexts.
References
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. (n.d.).
Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study - ACS Publications. (2018, February 12).
21.7: Chemistry of Amides. (2022, September 24).
Mechanism of the formation of an amide bond between carboxylic acid... - ResearchGate. (n.d.).
The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study - RSC Publishing. (2019, October 2).
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
Synthesis of some Amide derivatives and their Biological activity. (n.d.).
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. (2012, December 19).
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
Application Note: Robust Derivatization Strategies for the GC-MS Analysis of (5-Isopropyl-2-methoxyphenyl)acetic Acid
Abstract & Introduction (5-Isopropyl-2-methoxyphenyl)acetic acid is an organic compound of interest in pharmaceutical research and development. Its accurate and precise quantification is critical for various stages of dr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
(5-Isopropyl-2-methoxyphenyl)acetic acid is an organic compound of interest in pharmaceutical research and development. Its accurate and precise quantification is critical for various stages of drug discovery and manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, like most carboxylic acids, (5-Isopropyl-2-methoxyphenyl)acetic acid possesses inherent chemical properties—high polarity and the presence of an active hydrogen on the carboxyl group—that make it non-volatile and prone to strong interactions with the stationary phase of the GC column.[1][2] This often results in poor chromatographic performance, characterized by broad, tailing peaks, which compromises sensitivity and reproducibility.[1]
To overcome these analytical challenges, chemical derivatization is an essential sample preparation step.[2][3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby significantly improving its chromatographic behavior.[4] This application note provides a comprehensive guide to two robust and widely adopted derivatization methods for (5-Isopropyl-2-methoxyphenyl)acetic acid: silylation and esterification . We will delve into the causality behind these methods, provide detailed, step-by-step protocols, and discuss expected outcomes for reliable GC-MS analysis.
The Rationale for Derivatization: Silylation vs. Esterification
The primary goal of derivatization for this analyte is to replace the active, acidic proton of the carboxylic acid group [-COOH] with a non-polar, protecting group. This transformation minimizes intermolecular hydrogen bonding, reduces polarity, and increases the analyte's vapor pressure, making it amenable to GC analysis.[5][6]
Silylation: A Versatile and Mild Approach
Silylation involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[3] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, neutral by-products that typically do not interfere with the analysis.[7][8]
Mechanism: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the silicon atom of the silylating agent (e.g., MSTFA). This is followed by the transfer of the acidic proton to the leaving group of the reagent, resulting in the formation of a stable TMS-ester. The reaction is often catalyzed by a small amount of trimethylchlorosilane (TMCS), which converts hydroxyl groups into better leaving groups.[9]
Advantages: Reactions are generally fast, proceed under mild conditions, and are highly efficient.[10] MSTFA is particularly advantageous as its by-products are highly volatile, minimizing chromatographic interference.[7]
Considerations: Silylating reagents and their derivatives are highly sensitive to moisture.[3][4] All glassware, solvents, and the sample itself must be anhydrous to prevent reagent degradation and ensure the reaction proceeds to completion.
Esterification (Methylation): A Robust and Classic Method
Esterification converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, which is significantly more volatile.[4][11] A widely used reagent for this purpose is a solution of boron trifluoride in methanol (BF3-Methanol).[12][13]
Mechanism: Boron trifluoride acts as a Lewis acid catalyst, activating the carbonyl carbon of the carboxylic acid and making it more susceptible to nucleophilic attack by methanol.[13] This is followed by the elimination of a water molecule to form the methyl ester.
Advantages: This method is robust, well-established, and yields stable derivatives.[12] It is particularly effective for a wide range of carboxylic acids.
Considerations: The reaction conditions are harsher than silylation, typically requiring heating at elevated temperatures.[14] The BF3 catalyst and its by-products can be damaging to the GC column if not properly removed during the workup procedure.[15] Therefore, a liquid-liquid extraction step is mandatory after the reaction.
Experimental Workflow and Protocols
The overall analytical process involves sample preparation, a choice of two derivatization pathways, and subsequent GC-MS analysis.
Diagram 3: Esterification reaction of the target analyte with BF3-Methanol.
Expected Results & Data Interpretation
Derivatization will result in a predictable increase in the molecular weight of the analyte and a significant improvement in peak shape.
Parameter
Underivatized Analyte
TMS-Ester Derivative
Methyl Ester Derivative
Chemical Formula
C₁₂H₁₆O₃
C₁₅H₂₄O₃Si
C₁₃H₁₈O₃
Molecular Weight ( g/mol )
208.26
280.45
222.28
Mass Shift (Δ m/z)
N/A
+72
+14
Derivatizing Agent
N/A
MSTFA
BF₃-Methanol
Expected GC Behavior
Poor (Peak tailing, low response)
Excellent (Sharp, symmetric peak)
Excellent (Sharp, symmetric peak)
Key MS Fragments (EI)
m/z 166 [M-CH₂O]⁺, 121
M-15 [M-CH₃]⁺, m/z 73 [Si(CH₃)₃]⁺
M-31 [M-OCH₃]⁺, m/z 59 [COOCH₃]⁺
Note: The fragmentation of the underivatized (5-Isopropyl-2-methoxyphenyl)acetic acid is complex. The provided fragments are based on related structures and general fragmentation rules for phenylacetic acids. The key fragments for the derivatives are characteristic and provide strong evidence of successful derivatization.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Peak
1. Presence of moisture (for silylation). <[9]br> 2. Incomplete reaction (time/temp too low). 3. Reagent degradation.
1. Ensure sample and solvents are anhydrous. Use fresh vials. 2. Increase reaction time or temperature incrementally. 3. Use a fresh, unopened bottle of derivatizing reagent.
Broad or Tailing Peaks
1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Co-eluting interferences.
1. Optimize reaction conditions (see above); use a catalyst (e.g., TMCS for silylation). 2. Use a deactivated inlet liner; condition the column. 3. Optimize GC temperature program.
Extraneous Peaks in Chromatogram
1. Impurities in reagents or solvents. 2. By-products from side reactions. 3. Contamination from sample matrix.
1. Run a reagent blank to identify artifact peaks. Use high-purity reagents. 2. For BF₃-Methanol, ensure complete removal of the aqueous phase. For silylation, use a more volatile reagent like MSTFA. <[7]br> 3. Incorporate a sample cleanup step (e.g., solid-phase extraction) before derivatization.
Conclusion
The successful GC-MS analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid is critically dependent on a robust derivatization strategy. Both silylation with MSTFA and esterification with BF3-Methanol are highly effective methods for increasing the analyte's volatility and improving chromatographic performance. Silylation offers a milder, faster, and cleaner approach, while esterification provides a classic, highly stable alternative. The choice between these methods will depend on laboratory resources, matrix complexity, and specific analytical requirements. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can achieve reliable, reproducible, and accurate quantification of this important compound.
References
Benchchem. (n.d.). Technical Support Center: Derivatization of Polyunsaturated Fatty Acids with BF3-Methanol.
Benchchem. (n.d.). A Comparative Guide to Fatty Acid Derivatization: Accuracy and Precision of the BF3-Methanol Method.
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
Benchchem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acids.
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
Suroso, E., & Tjitda, P. J. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR), 26(2), 1-7.
Supelco. (n.d.). BF3-Methanol, 10% w/w.
LibreTexts Chemistry. (2023). Derivatization. Retrieved from [Link]
Imasaka, T., et al. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry.
Regis Technologies. (n.d.). GC Derivatization.
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
Olsen, R. K. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
Restek. (n.d.). Derivatization of Drug Substances with MSTFA. Retrieved from [Link]
Restek. (n.d.). Derivatization of Drug Substances with MSTFA.
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
De la Cal, A., et al. (2004). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination.
Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
Orata, F. (2019).
PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
In Vivo Dosing and Administration Protocols for (5-Isopropyl-2-methoxyphenyl)acetic acid
A Comprehensive Preclinical Guide to Pharmacokinetics and Pharmacodynamics Introduction & Pharmacological Rationale(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3)[1] is a lipophilic arylacetic acid derivative...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Preclinical Guide to Pharmacokinetics and Pharmacodynamics
Introduction & Pharmacological Rationale(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3)[1] is a lipophilic arylacetic acid derivative. Structurally, it shares the core pharmacophore of classical non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and alclofenac. In preclinical drug development, arylacetic acids are primarily investigated for their modulation of the cyclooxygenase (COX) pathway and peroxisome proliferator-activated receptors (PPARs).
Because the carboxylic acid moiety dictates its ionization state at physiological pH, its absorption, distribution, metabolism, and excretion (ADME) profile is highly dependent on rigorous formulation and precise dosing strategies. This guide outlines a self-validating framework for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.
Physicochemical Profiling & Formulation Strategy
Expertise & Causality:
As a weak organic acid (estimated pKa ~4.0–4.5), (5-Isopropyl-2-methoxyphenyl)acetic acid remains unionized in the acidic environment of the stomach, promoting rapid membrane permeation. However, its high lipophilicity presents a challenge for intravenous (IV) administration, as aqueous solutions at neutral pH may lead to precipitation. To circumvent this, co-solvents and surfactants are required to lower the dielectric constant of the vehicle, ensuring the compound remains in solution upon introduction to the systemic circulation.
Table 1: Formulation Matrices
Route
Vehicle Composition
Preparation Method
Rationale (Causality)
Intravenous (IV)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Dissolve API in DMSO, add PEG300/Tween-80, vortex, slowly add saline.
Ensures complete solubilization of the lipophilic acid without precipitation in the bloodstream.
Oral (PO)
0.5% Sodium CMC, 0.1% Tween-80 in Water
Suspend API in CMC/Tween-80, homogenize via sonication for 15 mins.
Creates a uniform suspension; the weak acid will remain unionized in the stomach for rapid gastric absorption.
In Vivo Pharmacokinetic (PK) Profiling Protocol
When transitioning a novel compound into in vivo models, establishing a baseline pharmacokinetic profile is the mandatory first step. Dose selection should be guided by[1], which provide a mathematical basis for translating doses between species based on body surface area.
Step-by-Step Methodology
Animal Preparation: Fast male C57BL/6 mice (8–10 weeks old, 20–25 g) for 12 hours prior to oral dosing to eliminate food-effect variables on gastric emptying. IV cohorts may remain fed.
Dosing:
IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).
PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).
Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
Sample Processing: Transfer blood into K2-EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and store plasma at -80°C until LC-MS/MS analysis.
Causality of Sampling Timepoints:
The dense early sampling (5–30 min) is critical to accurately capture the distribution phase (
Cmax
and
Tmax
) of lipophilic small molecules, which often exhibit a rapid biexponential decrease in serum concentrations[2]. The extended late sampling (8–24 h) ensures accurate calculation of the terminal elimination half-life (
t1/2
).
Trustworthiness (Self-Validating System):
To ensure the integrity of the PK data, a parallel reference cohort is dosed with a known arylacetic acid (e.g., Diclofenac at 5 mg/kg). The analytical run is only accepted if the Diclofenac AUC and
t1/2
fall within 15% of historically established laboratory baselines. This validates the LC-MS/MS extraction recovery and proves the absence of uncompensated matrix effects.
Table 2: Standard PK Parameters to Calculate
Parameter
Symbol
Derivation
Pharmacological Significance
Maximum Concentration
Cmax
Direct observation
Indicates peak systemic exposure and potential for acute toxicity.
Time to Maximum
Tmax
Direct observation
Reflects the rate of oral absorption.
Area Under Curve
AUC0−∞
Linear trapezoidal rule
Represents total systemic exposure; used to calculate oral bioavailability (
F
).
Half-life
t1/2
ln(2)/λz
Determines dosing frequency and drug accumulation.
In Vivo Pharmacodynamic (PD) Protocol: Carrageenan-Induced Paw Edema
To evaluate the in vivo efficacy of (5-Isopropyl-2-methoxyphenyl)acetic acid, the[3] is the gold standard for arylacetic acids.
Causality of the Model:
The intraplantar injection of
λ
-carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0–2 h) is mediated by histamine and serotonin, while the delayed phase (2–6 h) is driven by COX-2 induction and subsequent prostaglandin E2 (PGE2) release[3]. Because the test compound shares structural homology with NSAIDs, its efficacy is expected to manifest primarily in the delayed, PGE2-driven phase.
Step-by-Step Methodology
Pre-treatment: Administer (5-Isopropyl-2-methoxyphenyl)acetic acid (10, 30, and 100 mg/kg PO) to randomized groups of mice 60 minutes prior to carrageenan challenge.
Baseline Measurement: Measure the basal volume of the right hind paw using a plethysmometer (water displacement method).
Induction: Inject 50 µL of sterile saline containing 1%
λ
-carrageenan into the subplantar region of the right hind paw.
Longitudinal Measurement: Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection. Calculate the edema volume as the difference between the measured volume and the basal volume.
Trustworthiness (Self-Validating System):
The protocol mandates a parallel positive control group dosed with a validated COX inhibitor (e.g., Indomethacin, 10 mg/kg). If the positive control fails to suppress the 4-hour edema peak by at least 40% compared to the vehicle control, the entire cohort data is invalidated. This ensures that the carrageenan reagent has not degraded and the plethysmometer is calibrated correctly.
Experimental Workflow Visualization
Workflow of PK/PD evaluation and COX-2 target engagement for arylacetic acid derivatives.
References
Food and Drug Administration (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers". Source: FDA.gov. URL: [Link]
D'Agostino, G. et al. (2007). "Acute Intracerebroventricular Administration of Palmitoylethanolamide, an Endogenous Peroxisome Proliferator-Activated Receptor-α Agonist, Modulates Carrageenan-Induced Paw Edema in Mice". Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
Pacaud, et al. (2016). "Maternal Pharmacokinetics and Fetal Disposition of (±)-Citalopram during Mouse Pregnancy". Source: ACS Chemical Neuroscience. URL: [Link]
preparing (5-Isopropyl-2-methoxyphenyl)acetic acid standard solutions for calibration curves
Here is the detailed Application Note and Protocol as requested. Application Note & Protocol: AN-001 Topic: Preparation of (5-Isopropyl-2-methoxyphenyl)acetic Acid Standard Solutions for the Construction of Validated Cal...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the detailed Application Note and Protocol as requested.
Application Note & Protocol: AN-001
Topic: Preparation of (5-Isopropyl-2-methoxyphenyl)acetic Acid Standard Solutions for the Construction of Validated Calibration Curves
Abstract & Scope
This application note provides a comprehensive, field-proven protocol for the preparation of (5-Isopropyl-2-methoxyphenyl)acetic acid standard solutions intended for quantitative analysis. The primary application is the construction of robust, linear calibration curves for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and life sciences sectors. The methodology emphasizes principles of accuracy, precision, and stability, aligning with international regulatory standards to ensure the generation of trustworthy and reproducible data.[1][2]
Introduction: The Rationale for Precision
This protocol, therefore, goes beyond a simple list of steps. It explains the causality behind key procedural choices, such as solvent selection, weighing techniques, and dilution strategy. By adhering to these principles, the resulting standard solutions and calibration curve will form a self-validating system, compliant with the rigorous expectations of regulatory bodies like the FDA.[3][4]
Analyte Information: Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust protocol.
As a Senior Application Scientist, safety is the paramount consideration before any bench work commences.
(5-Isopropyl-2-methoxyphenyl)acetic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
Handling: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Core Principles & Experimental Causality
The reliability of a calibration curve is directly dependent on the quality of the standards used to create it.
Purity of Standard: Begin with a well-characterized analytical standard of known purity (typically ≥98%). The Certificate of Analysis (CofA) is a critical document that provides the purity value needed for accurate stock solution concentration calculations.
Solvent Selection: The ideal solvent (diluent) should completely dissolve the analyte and be compatible with the analytical instrumentation. Expert Insight: Whenever possible, use the mobile phase of your chromatographic method as the diluent for your working standards. This minimizes solvent mismatch effects (peak distortion) upon injection and provides a more accurate baseline.[8]
Gravimetric & Volumetric Accuracy: Use a calibrated analytical balance for weighing the primary standard. All dilutions must be performed using Class A volumetric flasks and calibrated pipettes to minimize measurement uncertainty.[8]
Serial Dilution: This technique is used to create a series of progressively less concentrated standards from a single, highly accurate stock solution. It is efficient and helps propagate the accuracy of the initial stock preparation throughout the entire set of calibration standards.[9]
High purity is essential for accurate concentration calculation.
Solvent/Diluent
HPLC-grade Acetonitrile or Methanol
High purity solvents prevent the introduction of interfering contaminants.
Analytical Balance
4- or 5-place (readability of 0.1 mg or 0.01 mg)
Required for the accurate weighing of a small mass of the primary standard.
Volumetric Flasks
Class A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
Class A glassware has the tightest manufacturing tolerances, ensuring high volumetric accuracy.
Pipettes
Calibrated micropipettes or Class A volumetric pipettes
Ensures the precise transfer of volumes for accurate dilutions.
Ultrasonic Bath
Standard laboratory model
Aids in the rapid and complete dissolution of the analytical standard.
Syringe Filters
0.22 µm or 0.45 µm, chemical-compatible (e.g., PTFE)
Removes particulates that could damage the HPLC column or instrument.[8]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) Primary Stock Solution .
Weighing: Accurately weigh approximately 10.0 mg of the (5-Isopropyl-2-methoxyphenyl)acetic acid analytical standard onto a weighing paper or boat. Record the exact weight to four decimal places (e.g., 10.12 mg).
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material.
Initial Dissolution: Add approximately 5-7 mL of the chosen solvent (e.g., HPLC-grade Methanol). Gently swirl the flask to wet the powder.
Complete Dissolution: Place the flask in an ultrasonic bath for 5-10 minutes or until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.
Dilution to Volume: Allow the solution to return to ambient temperature. Once equilibrated, carefully add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[8] This is a critical step that is often overlooked.
Calculation of True Concentration: Calculate the exact concentration of the stock solution based on the actual weight and purity from the CofA.
Labeling and Storage: Transfer the solution to a clearly labeled, amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at 2-8°C, protected from light.[8]
Experimental Protocol: Working Standard & Calibration Curve Preparation
This section describes the preparation of a 6-point calibration curve ranging from 1 µg/mL to 50 µg/mL via serial dilution from the primary stock solution.
Preparation of Intermediate Stock (100 µg/mL)
Pipette 5.0 mL of the Primary Stock Solution (~1000 µg/mL) into a 50 mL Class A volumetric flask.
Dilute to the mark with the chosen diluent (ideally, the HPLC mobile phase).
Cap and invert 15-20 times to homogenize. This is your Intermediate Stock Solution (100 µg/mL) .
Preparation of Working Calibration Standards
Prepare the following standards using the 100 µg/mL Intermediate Stock Solution .
Target Conc. (µg/mL)
Volume of 100 µg/mL Stock
Final Volume (Flask)
50.0
5.0 mL
10 mL
25.0
2.5 mL
10 mL
10.0
1.0 mL
10 mL
5.0
0.5 mL (or 500 µL)
10 mL
2.5
0.25 mL (or 250 µL)
10 mL
1.0
0.1 mL (or 100 µL)
10 mL
For each standard, pipette the specified volume of the intermediate stock into the designated volumetric flask, dilute to the mark with the diluent, and homogenize thoroughly.
Workflow Visualization
Figure 1: Workflow for the preparation of calibration standards.
Once the standards are prepared and analyzed, the resulting calibration curve must be evaluated to prove its suitability. This is a core requirement of analytical method validation.[2][10]
Logical Framework for Data Reliability
The following diagram illustrates the logical dependence of accurate results on a validated calibration procedure.
Figure 2: Logical path to reliable quantitative data.
Acceptance Criteria Table
The following criteria are based on common industry practices and regulatory guidelines such as the ICH Q2(R1) and FDA guidance on bioanalytical method validation.[1][3][11]
Parameter
Acceptance Criterion
Rationale & Causality
Number of Points
Minimum of 6 non-zero concentration levels.
Ensures the relationship is well-defined across the desired range.[3][4]
Linearity (R²)
Correlation coefficient (R²) should be ≥ 0.995.
A high R² value indicates a strong linear relationship between concentration and response, which is the assumption for this calibration model.
Range
The curve must bracket the expected concentrations of the unknown samples.
Ensures that sample results are interpolated from within the validated range, not extrapolated.[2]
Accuracy
The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).
This is the most critical test; it confirms that the mathematical model accurately describes the data points and that the standards were prepared correctly.[3][4]
Origin Treatment
The curve should not be forced through the origin (0,0). A blank (solvent) injection should be used to confirm no significant response at zero concentration.
Forcing the origin can bias the regression line and lead to inaccurate results, especially at low concentrations.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcorp. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide. (2026). ALWSCI. [Link]
Technical Support Center: Troubleshooting Aqueous Solubility for (5-Isopropyl-2-methoxyphenyl)acetic acid in Cell Assays
Introduction (5-Isopropyl-2-methoxyphenyl)acetic acid is a lipophilic weak acid. While its carboxylic acid moiety provides a handle for pH-dependent ionization, the bulky, hydrophobic isopropyl and methoxy groups severel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(5-Isopropyl-2-methoxyphenyl)acetic acid is a lipophilic weak acid. While its carboxylic acid moiety provides a handle for pH-dependent ionization, the bulky, hydrophobic isopropyl and methoxy groups severely restrict its aqueous solubility. When introduced into physiological cell culture media (pH ~7.4), the compound often precipitates. This thermodynamic "solvent crash" leads to inaccurate dosing, high assay variability, and false-negative results.
This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers without compromising cellular viability or signaling integrity.
Section 1: Quick Reference - Tolerability Limits for Cell Assays
Before selecting a solubilization strategy, you must understand the biological limits of your excipients. Exceeding these limits will introduce confounding variables into your cell assays.
Solubilizing Agent
Max Recommended Conc. (In Vitro)
Mechanism of Action
Toxicity Risk if Exceeded
DMSO
≤ 0.1% (v/v)
Disrupts solute crystal lattice via high polarity.
Cell membrane degradation, apoptosis, and altered transcriptomics[1].
HP-β-CD
1.0% - 2.0% (w/v)
Encapsulates lipophilic moieties in a hydrophobic cavity.
Cholesterol depletion from lipid rafts, membrane destabilization[2].
NaOH (Salt Formation)
Equimolar to compound
Ionizes carboxylic acid to form a highly soluble sodium salt.
Drastic pH shifts in culture media, osmotic stress[3].
Section 2: Diagnostic Workflow
Use the following decision tree to determine the optimal solubilization strategy for your specific assay parameters.
Figure 1: Decision tree for optimizing the aqueous solubility of lipophilic acids in cell assays.
Section 3: Step-by-Step Methodologies
Protocol A: The Co-Solvent Approach (Baseline)
Causality: DMSO is an amphipathic, aprotic solvent that effectively disrupts the crystalline lattice of the compound. However, upon dilution into aqueous media, the solvent capacity drops exponentially. If the compound's lattice energy and hydrophobic interactions exceed the hydration energy, it will precipitate.
Weigh the compound and dissolve it in 100% sterile, anhydrous DMSO to create a 10–50 mM master stock. Vortex until visually clear.
Prepare an intermediate dilution (e.g., 1 mM) in DMSO if lower final concentrations are needed to ensure pipetting accuracy.
Add the DMSO stock dropwise to pre-warmed (37°C) cell culture media while gently vortexing. Crucial: Keep final DMSO ≤ 0.1% to prevent cytotoxic artifacts[1].
Self-Validation: Incubate the media at 37°C for 30 minutes. Inspect under a phase-contrast microscope (10x or 20x objective). If microcrystals or cloudy emulsions are visible, the compound has crashed out. Abort the assay and proceed to Protocol B or C.
Protocol B: The Salt Formation Strategy (Targeting the Carboxylic Acid)
Causality: (5-Isopropyl-2-methoxyphenyl)acetic acid contains a carboxylic acid group. By adding a strong base (NaOH), the proton is removed, forming a sodium carboxylate salt. Ion-dipole interactions with water are thermodynamically far more favorable than the dipole-dipole interactions of the unionized acid, vastly improving solubility[3].
Suspend the solid compound in a small volume of sterile water (it will remain cloudy and insoluble).
Add exactly 1.0 molar equivalent of 1 N NaOH dropwise while continuously stirring.
Agitate or sonicate gently until the solution turns completely clear, indicating full conversion to the sodium salt.
Dilute this aqueous stock directly into your cell culture media to achieve the desired assay concentration.
Self-Validation: Measure the pH of the final media. It must remain between 7.2 and 7.4. If the pH is elevated, the buffering capacity of the media was overwhelmed; you must back-titrate with 0.1 N HCl or utilize a stronger buffered media (e.g., adding HEPES).
Protocol C: The Encapsulation Strategy (Cyclodextrin Complexation)
Causality: If salt formation interferes with your assay (e.g., altered cellular uptake due to ionization), use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic isopropyl-phenyl moiety of the compound inserts into the cavity, shielding it from water, while the exterior ensures aqueous solubility without permanently altering the compound's chemical structure[2].
Prepare a 10% (w/v) solution of HP-β-CD in sterile water or PBS.
Add the solid compound directly to the HP-β-CD solution.
Sonicate in a water bath for 15–30 minutes at room temperature until a clear inclusion complex is formed.
Dilute the complex into the cell culture media. Ensure the final concentration of HP-β-CD does not exceed 1–2% in serum-containing media, or 0.5% in serum-free media, to prevent cholesterol depletion from cell membranes[2].
Self-Validation: Run a vehicle control containing the exact final concentration of HP-β-CD (without the compound) on your cells to ensure baseline viability and signaling pathways are unaffected.
Section 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon adding the DMSO stock to the culture media. Why?Answer: This is a classic "solvent crash." When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water. The local concentration of the highly lipophilic (5-Isopropyl-2-methoxyphenyl)acetic acid instantly exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation. To mitigate this, add the stock dropwise to rapidly stirring, pre-warmed media, or switch to Protocol B (Salt Formation).
Q2: Can I just increase the DMSO concentration to 1% or 2% to keep it in solution?Answer: This is highly discouraged for sensitive cell assays. While some robust cancer lines might survive 1% DMSO, concentrations above 0.1% routinely induce caspase-3 cleavage, alter membrane permeability, and cause transcriptomic shifts that will confound your experimental data[1]. Always prioritize chemical solubilization (Protocol B or C) over increasing solvent toxicity.
Q3: Will forming the sodium salt (Protocol B) prevent the compound from crossing the cell membrane?Answer: It can reduce the rate of passive diffusion. The ionized carboxylate is highly water-soluble but less membrane-permeable than the unionized acid. However, in physiological media (pH 7.4), a dynamic equilibrium exists between the ionized and unionized forms based on the compound's pKa. The unionized fraction will still cross the lipid bilayer, driving the equilibrium forward. If permeability becomes a rate-limiting issue for your specific assay, Protocol C (HP-β-CD) is the preferred alternative, as the inclusion complex dynamically dissociates at the cell surface, delivering the free drug.
Technical Support Center: Troubleshooting Thermal Degradation of (5-Isopropyl-2-methoxyphenyl)acetic acid
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when scaling up reactions involving (5-Isopropyl-2-met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when scaling up reactions involving (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3). This molecule is a highly valuable pharmaceutical building block, but it is deceptively fragile. Its unique structural features—an arylacetic acid moiety, a tertiary benzylic isopropyl group, and an ortho-methoxy ether—create three distinct, competing vectors for thermal degradation.
This guide provides field-proven troubleshooting strategies and self-validating protocols to maintain the structural integrity of this compound during complex workflows.
Part 1: Core Troubleshooting FAQs
Q1: Why does my compound degrade into a mixture of unidentifiable byproducts when heated above 100°C?A: The primary degradation pathway you are observing is thermal decarboxylation . Arylacetic acids are inherently prone to losing CO₂ at elevated temperatures . In your specific compound, the electron-donating ortho-methoxy group (+M resonance effect) stabilizes the transition state of the benzylic intermediate, making it even more susceptible to CO₂ loss.
The Hidden Catalyst: Trace transition metal impurities (e.g., Fe, Ni, Cr) leaching from stainless steel reactors or present in lower-grade reagents drastically lower the activation energy for this process, catalyzing decarboxylation at temperatures as low as 80°C.
The Fix: Cap all reaction temperatures at 85°C. If higher temperatures are strictly required, you must use PTFE-lined reactors to eliminate trace metal catalysis and switch to non-polar, aprotic solvents to destabilize the polar transition state of decarboxylation.
Q2: NMR analysis of my crude mixture shows the formation of a tertiary alcohol/ketone. What causes this, and how can I prevent it?A: This is caused by the autoxidation of the isopropyl group . The tertiary benzylic hydrogen on the isopropyl moiety is highly susceptible to radical abstraction by ambient triplet oxygen (O₂). This initiates a radical chain reaction—mechanistically identical to the industrial Hock/Cumene process —forming a hydroperoxide intermediate. Upon heating, this hydroperoxide rapidly decomposes into a tertiary alcohol or ketone.
The Fix: Nitrogen sparging is often insufficient. You must sparge all solvents with Argon for at least 30 minutes. Argon is denser than Nitrogen and provides a superior, heavier blanket over the liquid phase, effectively starving the radical chain reaction of its propagation oxidant.
Q3: During acid-catalyzed esterification at reflux, I am losing the methoxy group. How do I maintain the ether linkage?A: You are inducing acid-catalyzed demethylation (ether cleavage). Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids at elevated temperatures protonate the methoxy oxygen. This turns the ether into a superior leaving group, which is subsequently cleaved via nucleophilic attack on the methyl carbon.
The Fix: Abandon harsh, high-temperature Fischer esterification conditions. Instead, utilize mild, room-temperature coupling reagents (e.g., EDC/HOBt or DCC/DMAP). This entirely bypasses the thermal threshold for both decarboxylation and ether cleavage.
Part 2: Quantitative Degradation Summary
Use the following table to benchmark your reaction parameters against the known thermal and chemical limits of the compound.
Degradation Pathway
Vulnerable Moiety
Critical Temp Threshold
Catalysts / Promoters
Primary Preventive Intervention
Thermal Decarboxylation
Arylacetic Acid
> 85°C
Cu, Pd, Fe (reactor leaching)
Limit temp to < 85°C; use PTFE-lined vessels
Autoxidation
Isopropyl Group
> 60°C (in air)
Triplet Oxygen (O₂), UV light
Strict Argon sparging; Schlenk techniques
Demethylation
ortho-Methoxy Ether
> 50°C (with strong acid)
H₂SO₄, HCl, Lewis Acids
Use mild coupling reagents (EDC/HOBt)
Part 3: Mechanistic Pathways & Interventions
The following diagram maps the causality between the structural vulnerabilities of (5-Isopropyl-2-methoxyphenyl)acetic acid, the resulting degradation byproducts, and the specific interventions required to halt them.
Figure 1: Thermal degradation pathways and targeted preventive interventions.
Part 4: Validated Experimental Protocol
To guarantee the integrity of the molecule during downstream functionalization, utilize this self-validating protocol. By degassing the solvent before the introduction of the substrate, you systemically prevent the initiation of the autoxidation radical chain.
Protocol: Metal-Free, Low-Temperature Amidation
Objective: Form an amide bond without triggering decarboxylation, autoxidation, or demethylation.
Equipment Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure an anhydrous, oxygen-free environment. Do not use stainless steel needles for reagent transfer; use PTFE cannulas.
Solvent Degassing: Add anhydrous Dichloromethane (DCM) to the flask. Sparge the DCM directly with Argon gas for 30 minutes to displace all dissolved triplet oxygen.
Reagent Loading: Under positive Argon flow, add (5-Isopropyl-2-methoxyphenyl)acetic acid (1.0 equiv) and your target amine (1.1 equiv).
Coupling Agent Addition: Cool the flask to 0°C using an ice bath. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
Causality Check: EDC/HOBt enables amide bond formation at room temperature, deliberately bypassing the 85°C decarboxylation threshold and avoiding the strong acids that cause demethylation.
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) over 5 minutes.
Controlled Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours under an Argon balloon. Strictly avoid the use of heating mantles.
Thermal-Safe Workup: Quench the reaction with cold saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄. When concentrating the product under reduced pressure on a rotary evaporator, ensure the water bath temperature does not exceed 35°C .
References
Title: Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature
Source: Chinese Chemical Letters, Volume 31, Issue 7, Pages 1863-1867 (2020)
URL: [Link]
Title: Cumene process (Autoxidation of Isopropylbenzene Mechanism)
Source: Wikipedia, The Free Encyclopedia
URL: [Link]
Troubleshooting
Technical Support Center: Optimizing HPLC Mobile Phase for (5-Isopropyl-2-methoxyphenyl)acetic acid
Welcome to the technical support center for the chromatographic analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC mobile phase parameters to achieve superior peak resolution and symmetric peak shapes. This resource is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to directly address challenges you may encounter during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for analyzing (5-Isopropyl-2-methoxyphenyl)acetic acid on a C18 column?
A good starting point for a reversed-phase separation on a C18 column would be a gradient elution with a buffered aqueous phase and an organic modifier. A typical starting point is:
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.1)
Mobile Phase B: Acetonitrile
Gradient: Start with a lower percentage of Mobile Phase B (e.g., 30-40%) and increase it over the run to elute the analyte. A linear gradient from 40% to 85% B over 10-15 minutes is a reasonable starting point.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Rationale: (5-Isopropyl-2-methoxyphenyl)acetic acid is an aromatic carboxylic acid. To achieve good retention and symmetrical peak shape in reversed-phase HPLC, it's crucial to suppress the ionization of the carboxylic acid group.[1] By maintaining the mobile phase pH well below the analyte's pKa, the compound will be in its neutral, more hydrophobic form, leading to better interaction with the C18 stationary phase.
Q2: I don't know the exact pKa of (5-Isopropyl-2-methoxyphenyl)acetic acid. How do I choose the right mobile phase pH?
While the exact pKa may not be readily available, we can estimate it based on structurally similar, widely studied aromatic carboxylic acids like Ibuprofen (pKa ≈ 4.4-4.9) and Naproxen (pKa ≈ 4.2).[2][3][4] Given the structural similarities, it is reasonable to assume that the pKa of (5-Isopropyl-2-methoxyphenyl)acetic acid is also in the range of 4 to 5.
A fundamental principle in reversed-phase chromatography for ionizable compounds is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form and prevent peak splitting or broadening.[5] Therefore, for this acidic compound, a mobile phase pH of ≤ 2.5 is highly recommended. Using a dilute acid like 0.1% phosphoric acid or 0.1% formic acid in the aqueous portion of the mobile phase is a common and effective strategy.[6]
Q3: My peak for (5-Isopropyl-2-methoxyphenyl)acetic acid is tailing. What are the likely causes related to the mobile phase?
Peak tailing for acidic compounds is a common issue and can often be traced back to the mobile phase. Here are the primary causes:
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized forms of the acid will exist, leading to peak tailing. Ensure the pH is sufficiently low (e.g., pH 2-3) to keep the analyte fully protonated.
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with any residual charge on the analyte, causing tailing. Operating at a low pH suppresses this effect.
Insufficient Buffer Capacity: If the sample is dissolved in a diluent with a different pH than the mobile phase, and the mobile phase buffer is too weak, it can lead to localized pH changes at the point of injection, causing peak distortion.
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
Both acetonitrile and methanol are suitable organic modifiers for the analysis of aromatic carboxylic acids.[7][8] The choice between them can influence selectivity and resolution.
Acetonitrile: Often provides sharper peaks and lower backpressure. It is a good first choice.
Methanol: Can offer different selectivity due to its protic nature and hydrogen bonding capabilities. If you are struggling to resolve your analyte from impurities with acetonitrile, switching to methanol is a valuable troubleshooting step.
You can also explore ternary mixtures (e.g., water, acetonitrile, and methanol) to fine-tune the selectivity.[8]
Solvent
Properties
Acetonitrile
Aprotic, lower viscosity, good UV transparency
Methanol
Protic, higher viscosity, can alter selectivity
Q5: What concentration of buffer should I use?
A buffer concentration in the range of 10-50 mM is generally sufficient for most applications involving small molecules.[9][10]
Too low a concentration (<5 mM): May not provide adequate buffering capacity, leading to pH shifts and poor reproducibility.[10]
Too high a concentration (>50-100 mM): Can lead to precipitation of buffer salts when mixed with high percentages of organic solvent, which can block the column and tubing.[5][10] It can also increase the mobile phase viscosity.
Start with a 10-25 mM buffer concentration and adjust if necessary.
Troubleshooting Guide: Optimizing Peak Resolution
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is a common hurdle. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: Adjusting Mobile Phase pH
Prepare Mobile Phase A (Aqueous):
To 1 L of HPLC-grade water, add 1.0 mL of concentrated phosphoric acid (85%) to achieve a 0.1% solution with a pH of approximately 2.1.
Alternatively, add 1.0 mL of formic acid to 1 L of water for a 0.1% solution with a pH of about 2.7.
Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.
Filter and Degas: Filter the aqueous mobile phase through a 0.45 µm membrane filter and degas both mobile phases before use.
Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Issue 2: Inadequate Resolution from Impurities or Other Components
If your analyte peak is not well-separated from other peaks, a systematic adjustment of mobile phase parameters is necessary.
Caption: Workflow for improving peak resolution.
Experimental Protocol: Optimizing the Gradient
Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your analyte and impurities.
Develop a Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target analyte. For example, if the peak of interest elutes at 60% B, try a gradient from 50% to 70% B over 15 minutes.
Fine-Tuning: Adjust the starting and ending percentages of the organic modifier and the gradient duration to maximize the resolution between the peaks of interest.
By systematically applying these principles and troubleshooting workflows, you can develop a robust and reliable HPLC method for the analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid, ensuring accurate and reproducible results.
References
[Naproxen with a molecular weight of 230.3, pKa of 4.2, and water solubility of 15.9 mg/l[11].]([Link])
[Figure1: Ibuprofen with a molecular weight of 206.3, pKa of 4.9, and water solubility of 21 mg/l[11]. - ResearchGate.]([Link])
Technical Support Center: Crystallization & Impurity Rejection for (5-Isopropyl-2-methoxyphenyl)acetic acid
Welcome to the Technical Support Center. (5-Isopropyl-2-methoxyphenyl)acetic acid is a high-value carboxylic acid intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), inc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (5-Isopropyl-2-methoxyphenyl)acetic acid is a high-value carboxylic acid intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including cholesteryl ester transfer protein (CETP) inhibitors. Because downstream coupling reactions are highly sensitive to steric hindrance and stoichiometric imbalances, achieving >99.5% purity is critical.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your crystallization workflows, specifically addressing regioisomers, esterified by-products, and kinetic entrapment.
Quantitative Impurity Rejection Profiles
To establish a baseline for your process development, refer to the table below summarizing the typical impurity load in crude synthetic streams and the targeted rejection mechanisms required to achieve API-grade purity.
Impurity Type
Pre-Crystallization (%)
Target Post-Cryst (%)
Primary Rejection Mechanism
Recommended Solvent System
Regioisomers (e.g., 4-isopropyl)
2.0 - 5.0
< 0.1
Thermodynamic / Lattice Rejection
Toluene / Heptane
Ester By-products (Methyl/Ethyl)
1.0 - 3.0
< 0.05
Chemical Avoidance
Avoid Alcohols (Use EtOAc/Hexane)
Dimers / Over-alkylated
3.0 - 6.0
< 0.1
Kinetic Rejection (Seeded)
Toluene or Isopropanol/Water
Colored Oxidation Products
0.5 - 1.5
< 0.01
Acid-Base Extraction
Aqueous NaOH / HCl
Troubleshooting FAQs
Q1: Why am I seeing esterified by-products (e.g., methyl or ethyl esters) in my final crystallized product?Cause: This is a classic case of unintended Fischer esterification. When (5-Isopropyl-2-methoxyphenyl)acetic acid is dissolved in primary alcohols (like methanol or ethanol) at elevated temperatures for cooling crystallization, residual acidic impurities from upstream synthesis (e.g., Friedel-Crafts catalysts or HCl) act as catalysts. The carboxylic acid group reacts with the alcohol solvent, forming an ester[1]. This reaction is significantly accelerated by prolonged heating during the dissolution phase[2].
Solution:
Solvent Switch: Transition away from primary alcohols. Use a non-nucleophilic solvent system such as Toluene/Heptane or Ethyl Acetate/Hexanes.
Temperature Control: If an alcohol/water system must be used, strictly limit the time the solution spends at reflux, and ensure the upstream intermediate is thoroughly washed to remove residual trace acids before crystallization.
Q2: My GC/HPLC shows persistent regioisomer contamination (e.g., the 4-isopropyl or 3-isopropyl isomer). Standard cooling crystallization isn't removing it. What is the mechanism, and how do I fix it?Cause: Regioisomers of phenylacetic acid derivatives often exhibit "solid solution" behavior (lattice incorporation). Because the steric bulk of the regioisomers is highly similar to the target molecule, the impurity is mistakenly incorporated directly into the growing crystal lattice rather than being rejected into the mother liquor[3].
Solution: Thermodynamic rejection is required; you cannot rely on simple kinetic cooling. Switch to a solvent that alters the crystal habit or polymorph, disrupting the solid solution. Toluene is highly recommended for phenylacetic acids. Additionally, performing an acid-base pre-treatment removes background impurities, allowing for a cleaner, slower crystallization that improves the thermodynamic selectivity of the lattice.
Q3: The product is "oiling out" (liquid-liquid phase separation) instead of crystallizing, trapping colored impurities. How do I force nucleation?Cause: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the solution becomes massively supersaturated before nucleation occurs. The resulting oil acts as a highly efficient solvent for lipophilic impurities, trapping them permanently[4].
Solution:
Seeding: Introduce 1-2 wt% of pure (5-Isopropyl-2-methoxyphenyl)acetic acid seed crystals at a temperature just below the saturation curve but above the metastable zone limit.
Reduce Anti-solvent Rate: If using an anti-solvent, add it dropwise over 2-4 hours rather than in a single bolus to prevent localized supersaturation spikes.
Q4: How do I eliminate dimeric or over-alkylated impurities that seem to randomly spike in my batch?Cause: These bulky impurities are typically rejected thermodynamically but get kinetically entrapped via "mother liquor inclusion" when cooling rates are too fast. Rapid cooling causes supersaturation spikes, leading to uncontrolled, rapid crystal growth that physically engulfs pockets of the impure solvent[5][6].
Solution: Implement a controlled, non-linear cooling profile (e.g., cubic cooling) and hold the slurry isothermally for 2 hours immediately after seeding to consume supersaturation slowly[5].
Step-by-Step Methodologies
Protocol 1: Acid-Base Pre-Purification Workflow
Purpose: To chemically validate the removal of neutral and basic impurities prior to final crystallization.
Dissolution: Suspend 100 g of crude (5-Isopropyl-2-methoxyphenyl)acetic acid in 500 mL of Ethyl Acetate.
Basic Extraction: Add 500 mL of 1M NaOH (aq). Stir vigorously for 30 minutes.
Causality Check: The target acid will deprotonate and migrate to the aqueous layer as sodium (5-isopropyl-2-methoxyphenyl)acetate, leaving neutral/lipophilic impurities behind.
Phase Separation: Separate the layers. Discard the organic layer, which now contains unreacted neutral starting materials and lipophilic by-products[4].
Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 1.5 - 2.0. The free carboxylic acid will precipitate.
Isolation: Filter the resulting white/off-white slurry and wash with 200 mL of cold deionized water. Proceed immediately to Protocol 2.
Caption: Workflow for Acid-Base Extraction isolating the target carboxylic acid from neutral impurities.
Protocol 2: Seeded Cooling Crystallization for Kinetic Impurity Rejection
Purpose: To grow highly pure, defect-free crystals while preventing mother liquor inclusion and esterification.
Dissolution: Dissolve the wet cake from Protocol 1 in 400 mL of Toluene at 75°C.
Causality Check: Toluene is strictly chosen over alcohols to prevent Fischer esterification at elevated temperatures[1].
Primary Cooling: Cool the clear solution linearly to 55°C over 45 minutes.
Seeding: Add 1.0 g (1 wt%) of pure (5-Isopropyl-2-methoxyphenyl)acetic acid seeds.
Isothermal Aging: Hold the suspension exactly at 55°C for 2 hours.
Causality Check: This step allows the seed bed to grow slowly, consuming initial supersaturation without trapping dimeric impurities in the lattice[6].
Secondary Cooling: Cool from 55°C to 5°C at a slow, controlled rate of 0.1°C/min.
Filtration & Washing: Filter the crystals and wash the cake with 100 mL of ice-cold Heptane. Dry under vacuum at 40°C.
Caption: Temperature-controlled seeded cooling crystallization profile for kinetic impurity rejection.
References
API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing
Organic Process Research & Development (ACS Publications)[Link]
Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals
CrystEngComm (RSC Publishing)[Link]
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations
Organic Process Research & Development (ACS Publications)[Link]
Mechanism for the esterification reaction
Chemguide[Link]
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach
ACS Omega (ACS Publications)[Link]
overcoming steric hindrance in (5-Isopropyl-2-methoxyphenyl)acetic acid cross-coupling
Topic: Overcoming Steric Hindrance in (5-Isopropyl-2-methoxyphenyl)acetic Acid Cross-Coupling Welcome to the Technical Support Center for advanced cross-coupling reactions. This guide is specifically designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in (5-Isopropyl-2-methoxyphenyl)acetic Acid Cross-Coupling
Welcome to the Technical Support Center for advanced cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly (5-Isopropyl-2-methoxyphenyl)acetic acid and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex transformations successfully.
Introduction: The Challenge of Sterically Encumbered Substrates
(5-Isopropyl-2-methoxyphenyl)acetic acid presents a significant challenge in cross-coupling reactions due to a combination of steric and electronic factors. The bulky isopropyl group and the ortho-methoxy group create a sterically congested environment around the reaction center, which can impede all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Furthermore, the presence of a carboxylic acid moiety introduces additional complexity, as the acidic proton can interfere with the basic conditions typically required for these reactions.[3][4]
This guide will provide you with the necessary tools and knowledge to overcome these obstacles and achieve high-yielding cross-coupling of this and similar challenging substrates.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the cross-coupling of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with (5-Isopropyl-2-methoxyphenyl)acetic acid is resulting in very low yield or no product at all. What are the primary factors I should investigate?
Answer:
Low conversion in sterically demanding couplings is a frequent challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers.[1][2] The first aspects to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Here is a systematic approach to troubleshoot this issue:
Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You require a catalyst system that is both highly active and can operate within a sterically demanding environment.
Recommended Ligands: Bulky, electron-rich monophosphine ligands from the Buchwald family are the gold standard for these transformations.[5][6] Ligands like SPhos , XPhos , and RuPhos have demonstrated exceptional performance in coupling sterically hindered substrates.[7] N-heterocyclic carbenes (NHCs) are also excellent choices, known for their strong σ-donating ability and steric bulk, which can promote the challenging reductive elimination step.[8]
Base Selection: The choice of base is crucial, especially with the carboxylic acid present. A base that is too strong can lead to unwanted side reactions, while a base that is too weak will not facilitate the catalytic cycle effectively.
Inorganic Bases: For Suzuki-Miyaura couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[9] They are generally well-tolerated by many functional groups.
Organic Bases: In cases where the substrate is particularly base-sensitive, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or non-nucleophilic hindered bases can be advantageous.[10][11]
Solvent and Temperature:
Solvent: Aprotic polar solvents such as 1,4-dioxane , toluene , or THF are commonly used.[12][13] The choice of solvent can influence catalyst solubility and reactivity.
Temperature: Sterically hindered reactions often require higher temperatures (80-110 °C) to overcome the activation energy barrier.[1] However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the temperature is necessary.
Issue 2: Significant Byproduct Formation
Question: I am observing significant amounts of side products, such as homocoupled products or decarboxylated starting material. How can I minimize these?
Answer:
Side reactions are common when the desired cross-coupling pathway is slow.
Homocoupling: This occurs when two molecules of the same coupling partner react with each other. It is often promoted by high temperatures and the presence of oxygen.
Solution: Ensure your reaction is performed under strictly inert conditions (e.g., using degassed solvents and an inert atmosphere of argon or nitrogen).[1] Optimizing the stoichiometry of your coupling partners can also help; a slight excess of the nucleophilic partner is often beneficial.
Decarboxylation: The carboxylic acid group can be lost under certain conditions, especially at elevated temperatures.[14][15]
Solution: If decarboxylation is a major issue, consider a lower reaction temperature and a longer reaction time. Alternatively, a protecting group strategy for the carboxylic acid might be necessary. Esterification to a methyl or ethyl ester is a common approach.[16] A "traceless" in-situ protection method using silylating agents has also been reported and could be highly effective.[3][8][9]
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom and can be a problem with certain catalyst systems.
Solution: The choice of a bulky ligand is designed to promote the desired reductive elimination over competing pathways like beta-hydride elimination which can lead to hydrodehalogenation.[1] If this is a persistent issue, screening different ligands is recommended.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group in (5-Isopropyl-2-methoxyphenyl)acetic acid?
A1: Not always, but it is a strong consideration. The acidic proton of the carboxylic acid can interfere with the basic conditions of the cross-coupling reaction. While some conditions tolerate free carboxylic acids, protection can often lead to cleaner reactions and higher yields. Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) is a straightforward protection strategy.[16] For a more elegant approach, an in-situ silylation can be employed, which acts as a "traceless" protecting group.[3][8][9]
Q2: How does the ortho-methoxy group influence the reaction?
A2: The ortho-methoxy group has a dual effect. Electronically, it is an electron-donating group, which can make the oxidative addition step of the catalytic cycle more challenging. Sterically, it contributes significantly to the congestion around the reaction center. However, the oxygen atom of the methoxy group can also have a beneficial coordinating effect with the palladium center, which can influence the regioselectivity and efficiency of the reaction under certain conditions.
Q3: Which type of cross-coupling reaction is most suitable for this substrate?
A3: Both Suzuki-Miyaura and Buchwald-Hartwig amination are viable options, depending on the desired product.
Suzuki-Miyaura Coupling: This is an excellent choice for forming carbon-carbon bonds. The use of boronic acids or esters offers good functional group tolerance.[17][18]
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, this is the premier method. The development of specialized ligands has made it possible to couple a wide range of amines with sterically hindered aryl halides.[15][19][20]
Q4: What is a good starting point for catalyst and ligand loading?
A4: For challenging substrates, a slightly higher catalyst loading may be necessary. A good starting point is 1-2 mol% of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a 1:1.2 to 1:2 ratio of palladium to ligand.[1]
Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Sterically Hindered Cross-Coupling
Catalyst System
Ligand
Key Advantages
Typical Loading (mol%)
Buchwald System
SPhos
Excellent for a broad range of substrates, including hindered ones.[6]
1-3
XPhos
Highly active for C-N bond formation and Suzuki couplings.[6]
1-3
RuPhos
Particularly effective for secondary amines in Buchwald-Hartwig amination.[6]
Effective for Suzuki couplings of aryl chlorides.[12]
1-5
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected (5-Isopropyl-2-methoxyphenyl)acetic Acid Derivative
This protocol assumes the carboxylic acid has been protected as a methyl ester.
Reaction Setup: To an oven-dried Schlenk flask, add the methyl (5-isopropyl-2-methoxyphenyl)acetate derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%).
Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to the aryl halide) via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Protected (5-Isopropyl-2-methoxyphenyl)acetic Acid Derivative
This protocol assumes the carboxylic acid has been protected as a methyl ester.
Reaction Setup: In a glovebox, add the methyl (5-isopropyl-2-methoxyphenyl)acetate derivative (1.0 equiv.), the desired amine (1.2 equiv.), a strong non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).
Solvent Addition: Add degassed toluene (0.1 M concentration).
Reaction: Seal the reaction vessel and heat to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: The Catalytic Cycle and the Challenge of Steric Hindrance
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
He, Z.T., & Hartwig, J.F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. [Link]
Gooßen, L. J., & Linder, K. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Cross-Coupling. The Journal of Organic Chemistry. [Link]
Shang, R., & Liu, L. (2011). Transition-metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry. [Link]
He, Z.T., & Hartwig, J.F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition. [Link]
Diao, T., & Stahl, S. S. (2011). Synthesis of Aryl Ethers by Pd-Catalyzed Arylation of Alcohols: A Mechanistic Perspective. Journal of the American Chemical Society. [Link]
Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
Xia, Y., & Xia, D. (2019). UV Light-Mediated Decarboxylative Cross-Coupling Reaction of Aryl Acetic Acids. The Journal of Organic Chemistry. [Link]
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. [Link]
Hiyama, T., & Hatanaka, Y. (1988). Palladium-Catalyzed Cross-Coupling Reaction of Organosilicon Compounds: A New Method for Carbon−Carbon Bond Formation. The Journal of Organic Chemistry. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry. [Link]
Decarboxylative cross-coupling. (2023, October 26). In Wikipedia. [Link]
Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Method for the Pd-Catalyzed Amination of Aryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
Gooßen, L. J., & Döhring, A. (2003). A Convenient New Synthesis of Arylacetic Acid Derivatives. Advanced Synthesis & Catalysis. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
Chen, K., & Diao, T. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]
Rouquet, G., & Chatani, N. (2013). Catalytic C–H bond functionalization of carboxylic acids. Angewandte Chemie International Edition. [Link]
Walsh, P. J., & Campos, K. R. (2015). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. [Link]
Ogiwara, Y., & Sakai, N. (2022). Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. Organic Letters. [Link]
Le, C., & MacMillan, D. W. C. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Campisciano, V., & Gruttadauria, M. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link]
Gooßen, L. J. (2010). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Nachrichten aus der Chemie. [Link]
Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
Romero-Pérez, D., & Padial, N. M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Reddy, M. S., & Tanaka, M. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
Naoi, K., & Nagumo, S. (2026). A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. The Journal of Organic Chemistry. [Link]
Csendes, I. G., & Colacot, T. J. (2010). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. The Journal of Organic Chemistry. [Link]
Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. [Link]
Everson, D. A., & Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. [Link]
Wang, X., & Baran, P. S. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. ACS Central Science. [Link]
Kim, J., & Chang, S. (2011). Transition-metal catalyzed C–H activation/C–C and C–N bond forming reactions. Chemical Society Reviews. [Link]
resolving peak tailing issues in (5-Isopropyl-2-methoxyphenyl)acetic acid chromatography
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the chroma...
Author: BenchChem Technical Support Team. Date: March 2026
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with (5-Isopropyl-2-methoxyphenyl)acetic acid on my C18 column. What is the most probable cause?
The most common cause of peak tailing for an acidic analyte like (5-Isopropyl-2-methoxyphenyl)acetic acid is secondary interaction between the analyte and the stationary phase.[1] Specifically, this involves:
Analyte Ionization: Your compound has a carboxylic acid group. If the mobile phase pH is near or above the pKa of this group, a significant portion of the analyte will exist in its ionized (negatively charged carboxylate) form.
Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4.0, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites. While these sites are well-known for causing severe tailing with basic compounds, they can also engage in undesirable ionic repulsion with your ionized acidic analyte. More critically, even at low pH, the neutral, protonated form of your acid can engage in strong hydrogen bonding with certain types of silanols, leading to peak tailing.[2][3]
When a portion of the analyte molecules undergoes these secondary interactions while the rest undergoes the primary reversed-phase partitioning, the retained molecules elute later, creating a "tail" on the peak.[4]
Q2: Why is mobile phase pH the most critical parameter to optimize for this compound?
Mobile phase pH is the single most powerful tool for controlling the retention, selectivity, and peak shape of ionizable compounds.[5] For (5-Isopropyl-2-methoxyphenyl)acetic acid, its influence is twofold:
It controls the analyte's ionization state: By adjusting the pH well below the analyte's pKa (a good rule of thumb is at least 2 pH units below), you ensure the carboxylic acid group remains fully protonated (neutral).[6][7] This neutral form is more hydrophobic, leading to better retention and interaction with the C18 stationary phase, which is the intended primary retention mechanism.[8]
It controls the stationary phase's surface charge: Keeping the mobile phase pH low (e.g., below 3.0) also suppresses the ionization of the residual silanol groups on the silica packing.[4][9] This minimizes the potential for ionic interactions and reduces the activity of these sites for strong hydrogen bonding.
Operating at a pH where the analyte is in a single, stable ionic form is crucial for achieving sharp, symmetrical peaks.[10]
Q3: What is a good starting point for method development to avoid peak tailing from the outset?
A robust starting point would involve using a modern, high-purity, end-capped C18 column and an acidic mobile phase.
Column: A Type B, high-purity silica column that is fully end-capped.[11][12] End-capping chemically blocks many of the residual silanol groups, significantly reducing their potential for secondary interactions.[13]
Mobile Phase: An acidified mobile phase with a pH between 2.5 and 3.0. A common and effective starting point is 0.1% formic acid in both the water (A) and organic (B) phases.[14] This ensures the analyte is protonated and silanol activity is suppressed.
Sample Solvent: Dissolve your sample in the initial mobile phase composition or a solvent that is weaker (i.e., contains less organic solvent) than the mobile phase to prevent peak distortion.[13]
Systematic Troubleshooting Guide
This guide follows a logical flow to diagnose and resolve peak tailing. Start with the most common and easiest factors to adjust (Mobile Phase) and proceed to more complex issues.
Step 1: Mobile Phase Optimization
The most likely source of peak tailing for this acidic analyte is a suboptimal mobile phase.
Q: My current mobile phase is neutral. How should I adjust the pH and what should I use?
A neutral pH is unsuitable for this analysis. You must lower the pH to fully protonate your analyte.
Experimental Protocol 1: Mobile Phase Acidification
Choose an Acid Modifier:
Formic Acid (0.1% v/v): Excellent first choice. It is volatile and compatible with mass spectrometry (MS). It will bring the mobile phase pH to approximately 2.7-2.8.
Trifluoroacetic Acid (TFA) (0.1% v/v): A stronger acid that lowers the pH to around 2.0. It is a very effective "silanol hunter" and can significantly improve peak shape, but it is an ion-pairing agent that can be difficult to remove from the column and can suppress MS signal.[15]
Acetic Acid: Can also be used and may mitigate tailing through a blocking effect.[3]
Preparation:
Prepare the aqueous component (Mobile Phase A) by adding 1.0 mL of your chosen acid to 999 mL of HPLC-grade water in a 1 L bottle. Mix thoroughly.[16]
It is good practice to also add the same concentration of acid to your organic mobile phase (Mobile Phase B, e.g., Acetonitrile or Methanol) to maintain consistent pH during gradient elution.
Equilibration: Before analysis, flush the column with at least 10-15 column volumes of the new acidic mobile phase to ensure the stationary phase is fully equilibrated.
Q: I've added formic acid, but the peak tailing is still not perfect. What's next?
A: If simple acidification is not sufficient, the next step is to introduce a buffer to ensure stable pH control and potentially increase the ionic strength of the mobile phase.
Experimental Protocol 2: Buffered Mobile Phase
Buffer Selection: Prepare a 20-50 mM buffer in the aqueous mobile phase. A phosphate or acetate buffer is a common choice.
pH Adjustment: Prepare the buffer solution and then use an acid (e.g., phosphoric acid for a phosphate buffer) to carefully adjust the pH to your target, typically 2.5. Crucially, measure and adjust the pH of the aqueous buffer solution before mixing it with the organic solvent. [9]
Rationale: A buffer resists pH changes that can occur upon sample injection.[5] The higher salt concentration can also help to mask some of the active silanol sites on the stationary phase, further improving peak shape.[9][13]
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
Mobile Phase Condition
USP Tailing Factor (Tf)
Peak Shape Observation
Water/Acetonitrile (Neutral pH)
2.5
Severe Tailing
0.1% Formic Acid (pH ~2.7)
1.3
Minor Tailing
25mM Phosphate Buffer (pH 2.5)
1.1
Symmetrical Peak
Note: Data is illustrative. A USP Tailing Factor of ≤ 1.5 is often considered acceptable.[4]
Step 2: Column Evaluation and Selection
If mobile phase optimization does not fully resolve the issue, your column may be the source of the problem.
Q: How do I know if my column is the problem?
A: There are two possibilities: the column chemistry is not ideal, or the column itself is degraded.
Inappropriate Chemistry: Older columns, especially those not designated as "Type B" or "high-purity silica," contain more metal impurities and highly acidic silanols, which are primary causes of peak tailing.[11][12] If you are not using a modern, end-capped column, switching is the most effective solution.[13]
Column Degradation: All peaks in your chromatogram, not just the analyte of interest, will likely show tailing or broadening if the column is physically damaged.[17] This can be caused by a void forming at the column inlet or a partially blocked frit.[16]
Experimental Protocol 3: Column Health Check
Inject a Neutral Marker: Inject a neutral, well-behaved compound (e.g., Toluene or Naphthalene). If this peak also tails, it strongly suggests a physical problem with the column bed or a system issue (like extra-column volume), rather than a chemical interaction specific to your acidic analyte.[17]
Reverse and Flush: If a void or blockage is suspected, disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) to waste for at least 10 column volumes. This can sometimes dislodge particulates from the inlet frit.[4]
Replace: If the problem persists after flushing, the column has likely reached the end of its life and should be replaced.
Visualization: Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for resolving peak tailing issues for (5-Isopropyl-2-methoxyphenyl)acetic acid.
Caption: A systematic workflow for diagnosing and resolving peak tailing.
Step 3: Sample and System Considerations
If both mobile phase and column are optimized, investigate the sample itself and the HPLC system.
Q: Could my sample be the problem?
A: Yes. Two common sample-related issues are mass overload and solvent mismatch.
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.[16] The solution is simple: dilute your sample (e.g., by a factor of 5 or 10) and reinject. If the peak shape improves, you were overloading the column.[18]
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause poor peak shape at the column head.[1] Always try to dissolve your sample in the mobile phase itself.
Q: What if all peaks in my chromatogram are tailing, even after checking the column?
A: This points to a system-wide issue, most likely "extra-column volume." This refers to any dead volume in the system between the injector and the detector, such as excessively long or wide-diameter tubing or poorly made connections.[17][19] Ensure all tubing is as short and narrow-bore as possible and that all fittings are seated correctly to minimize this effect.
References
The Importance Of Mobile Phase PH in Chromatographic Separ
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
Peak Tailing in HPLC. Element Lab Solutions.
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
How can I prevent peak tailing in HPLC? (2013).
How does an acid pH affect reversed-phase chromatography separ
Technical Support Center: Optimizing Extraction of (5-Isopropyl-2-methoxyphenyl)acetic acid from Plasma
Welcome to the technical support center for the bioanalysis of (5-Isopropyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the bioanalysis of (5-Isopropyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its extraction from complex plasma matrices. Here, we synthesize technical expertise with field-proven insights to help you navigate common experimental challenges and ensure the development of a robust and reliable bioanalytical method.
Introduction: The Challenge of Bioanalysis
(5-Isopropyl-2-methoxyphenyl)acetic acid is a carboxylic acid, and like many acidic drugs and metabolites, its accurate quantification in plasma is critical for pharmacokinetic and toxicokinetic studies. However, plasma is a notoriously complex matrix. Endogenous components like proteins and phospholipids are major contributors to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate and irreproducible results.[1][2][3][4]
The goal of an effective extraction method is twofold: to maximize the recovery of the target analyte and to minimize the co-extraction of these interfering matrix components. This guide provides a structured approach to method development and troubleshooting to achieve this goal.
Analyte at a Glance: Physicochemical Properties
Understanding the physicochemical properties of (5-Isopropyl-2-methoxyphenyl)acetic acid is the foundation of a logical extraction strategy.
The analyte's charge state is pH-dependent. It will be neutral (non-ionized) at acidic pH (<2.5) and negatively charged (ionized) at neutral or basic pH (>5.5).
Predicted logP
~2.75
This indicates moderate lipophilicity (hydrophobicity). The neutral form will be soluble in organic solvents.
Note: The pKa and logP are estimated based on structurally similar compounds like (2-isopropyl-5-methylphenoxy)acetic acid (pKa ~3.23) and 2-(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid (logP ~2.75).[6][7] These values are critical for pH manipulation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most important first step in developing an extraction method for this analyte?
The most critical step is to control the pH of the plasma sample. Because this is an acidic compound, you must acidify the plasma to at least two pH units below its pKa (e.g., to pH ≤ 2.5) to ensure >99% of the analyte is in its neutral, non-ionized form.[8] This is essential for efficient extraction by Liquid-Liquid Extraction (LLE) or reversed-phase Solid-Phase Extraction (SPE).
Q2: What are "matrix effects" and why are they a problem?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample.[2][3] In plasma, phospholipids are a primary cause.[1][9] These effects can suppress or enhance the analyte's signal in an LC-MS/MS system, leading to poor accuracy, precision, and sensitivity.[2][4] A good extraction method must effectively remove these interferences.
Q3: Which extraction technique is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The "best" technique depends on your analytical requirements for cleanliness, sensitivity, and throughput.
PPT is fast and simple but yields the "dirtiest" extract, with significant matrix effects. It's suitable for high-concentration samples or early discovery work.
LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind.[10][11]
SPE provides the highest level of cleanup and concentration, making it ideal for validated, regulated bioanalysis where low detection limits and high reproducibility are required.[10][12]
Method Selection Workflow
Choosing the right starting point is crucial. This workflow helps guide your decision based on common laboratory goals.
Caption: Decision tree for selecting an initial plasma extraction method.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and optimization.
Problem 1: Low Analyte Recovery (<75%)
Low recovery is one of the most common challenges. A systematic approach is needed to identify the cause.[13][14]
Q: I'm losing my analyte during the extraction. Where could it be going?
A: To diagnose this, you must "track" your analyte through each step of the process. [13][14] Analyze the waste fractions from the sample loading, wash, and elution steps.
Potential Cause
Diagnostic Check & Solution
Technique
Incorrect Sample pH
Check: Is the analyte found in the initial sample loading waste? Cause: The pH of the plasma was not low enough to fully neutralize the carboxylic acid. The ionized analyte has high water solubility and will not be retained by the organic solvent or reversed-phase sorbent. Solution: Ensure the plasma sample is acidified to a pH of ~2.5 before loading.[15]
LLE / SPE
Wash Solvent is Too Strong
Check: Is the analyte found in the wash fraction? Cause: The organic solvent content in your wash solution is too high, causing the analyte to be prematurely eluted from the SPE sorbent.[13][16] Solution: Decrease the percentage of organic solvent in the wash step (e.g., from 20% methanol to 5% methanol).
SPE
Incomplete Elution
Check: Is the analyte absent from all waste fractions, yet final recovery is low? Cause: The analyte is strongly retained on the SPE sorbent and is not being fully desorbed during elution.[17] Solution: 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent. 2. Modify pH: Add a small amount of base (e.g., 0.5-2% ammonium hydroxide) to your elution solvent. This will ionize the carboxylic acid, disrupting its hydrophobic interaction with the sorbent and dramatically increasing its solubility in the elution solvent.[17]
SPE
Insufficient Mixing (LLE)
Check: Are recoveries inconsistent between replicates? Cause: Inadequate vortexing or mixing time prevents the analyte from achieving equilibrium between the aqueous and organic phases. Solution: Vortex samples for a minimum of 1-2 minutes. Ensure a sufficient surface area between the two phases for efficient transfer.
LLE
Problem 2: High Matrix Effects & Poor Reproducibility
High matrix effects, often seen as ion suppression, can severely compromise data quality, even if recovery is high.[2][4]
Q: My analyte signal is inconsistent or suppressed. How can I get a cleaner extract?
A: This indicates that endogenous matrix components, particularly phospholipids, are co-eluting with your analyte. [1][9] The solution is to improve the selectivity of your cleanup procedure.
Potential Cause
Recommended Solution
Technique
Protein Precipitation Method
PPT is a non-selective technique. While fast, it does not remove phospholipids effectively.[1] Solution: Transition to a more selective method like LLE or, preferably, SPE. If you must use PPT, ensure an optimal solvent-to-plasma ratio (typically 3:1 or 4:1 acetonitrile to plasma) and sufficient centrifugation time (e.g., 10 min at >14,000 x g).[18][19][20]
PPT
Sub-optimal LLE Conditions
The choice of organic solvent is critical. Solution: Use a less polar solvent that is still effective for the analyte. Methyl tert-butyl ether (MTBE) is an excellent choice as it is less miscible with water than ethyl acetate and extracts fewer polar interferences. A "back-extraction" step can also be used: after the initial extraction, wash the organic phase with a basic aqueous buffer (e.g., pH 9). Your acidic analyte will move into the basic aqueous phase, while neutral, lipophilic interferences remain in the organic phase. You can then re-acidify the aqueous phase and perform a final extraction.[11][21]
LLE
Ineffective SPE Wash Step
The wash step is crucial for removing interferences retained on the sorbent. Solution: Implement a strategic wash sequence. For a reversed-phase SPE method, after loading the acidified sample, use a two-step wash: 1. Aqueous Wash: A low pH water or buffer wash (e.g., 2% formic acid in water) to remove highly polar, water-soluble interferences. 2. Organic Wash: A weak organic wash (e.g., 5-15% methanol in water) to remove more lipophilic interferences like phospholipids without eluting the analyte. The optimal percentage must be empirically determined.[12]
SPE
Detailed Experimental Protocols
These protocols provide a robust starting point for method development.
This protocol is designed to maximize recovery while minimizing interferences.
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution.
Acidification: Add 20 µL of 1M HCl or 10% formic acid to the plasma sample. Vortex for 10 seconds to mix. The target pH should be ≤ 3.
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).
Mixing: Cap the tube and vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and achieve a clean separation of the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer (~450 µL) to a clean tube, avoiding the protein pellet and aqueous layer.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex for 30 seconds and transfer to an autosampler vial.
This protocol uses a reversed-phase mechanism and is designed for maximum cleanup.
Caption: Step-by-step workflow for a selective SPE protocol.
Detailed Steps:
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 2% formic acid in water. Vortex for 10 seconds. This acidifies and dilutes the sample, reducing viscosity.
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X) with 1 mL of methanol.
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
Wash Step 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
Wash Step 2 (Organic): Wash the cartridge with 1 mL of 10% methanol in water to remove phospholipids and other medium-polarity interferences.
Elution: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube. The basic modifier ensures the analyte is ionized and elutes efficiently.
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
References
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
Chen, X., et al. (1990). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]
AKJournals. Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. [Link]
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
ResearchGate. (2008). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]
Alwsci. (2025). Why Is Your SPE Recovery So Low?. [Link]
SciELO. (2008). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). [Link]
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]
Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
Chair of Analytical Chemistry. logP values. [Link]
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]
CLAS. Table of Acids with Ka and pKa Values. [Link]
Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of (5-Isopropyl-2-methoxyphenyl)acetic acid
Welcome to the technical support center for the analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid and related small molecules by mass spectrometry. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid and related small molecules by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common yet complex issue of matrix effects. In the world of quantitative analysis, particularly with highly sensitive techniques like LC-MS, the sample matrix—everything in the sample besides your analyte of interest—can significantly impact the accuracy, precision, and sensitivity of your results.[1][2][3] This resource provides in-depth, field-proven insights and step-by-step protocols to help you identify, understand, and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and why is it a concern for my (5-Isopropyl-2-methoxyphenyl)acetic acid analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), a matrix effect is the alteration of your analyte's ionization efficiency due to co-eluting components from the sample matrix.[3][4] For (5-Isopropyl-2-methoxyphenyl)acetic acid, which is likely analyzed in complex biological matrices like plasma, serum, or urine, these co-eluting substances can be salts, proteins, lipids (especially phospholipids), and other endogenous compounds.[2][5][6]
This interference, which occurs in the mass spectrometer's ion source, can lead to two primary outcomes:
Ion Suppression: A reduction in the analyte signal, leading to an underestimation of its concentration. This is the more common effect.[4]
Ion Enhancement: An increase in the analyte signal, causing an overestimation of its concentration.[4]
Q2: How do I know if my assay is suffering from matrix effects?
A2: You can't "see" matrix effects by just looking at the chromatogram of your analyte.[8] Specific diagnostic experiments are required. The two most common methods are:
Post-Extraction Spiking: This quantitative method compares the response of your analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[5][9][10] A significant difference in signal intensity indicates the presence of matrix effects.[5]
Post-Column Infusion (PCI): This is a qualitative but powerful diagnostic tool.[1][11] A solution of your analyte is continuously infused into the LC flow after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal baseline reveals the retention times where co-eluting matrix components cause ion suppression or enhancement.[1][11][12]
Q3: I've confirmed ion suppression. What is the most effective first step to mitigate it?
A3: The most effective strategy is to improve your sample preparation to remove the interfering components before they ever reach the LC-MS system.[2][13][14] While simple "dilute and shoot" or protein precipitation methods are fast, they are often insufficient for removing matrix components like phospholipids, which are major contributors to ion suppression.[13][15][16]
Consider implementing more selective sample preparation techniques such as:
Solid-Phase Extraction (SPE): This technique can selectively isolate your analyte while washing away interfering matrix components.[2][16][17] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for acidic compounds like (5-Isopropyl-2-methoxyphenyl)acetic acid.[16]
Liquid-Liquid Extraction (LLE): By optimizing the pH and solvent polarity, you can selectively extract your analyte into an organic phase, leaving many matrix interferences behind in the aqueous phase.[2][13]
Q4: Can I just use a stable isotope-labeled internal standard to correct for matrix effects?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][18][19] A SIL-IS, such as a deuterated or ¹³C-labeled version of (5-Isopropyl-2-methoxyphenyl)acetic acid, is chemically identical to the analyte and will co-elute perfectly.[20] Therefore, it experiences the same degree of ion suppression or enhancement.[19][20][21] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by the matrix effect is normalized, leading to accurate quantification.[2]
However, it is crucial to ensure that the analyte and SIL-IS truly co-elute. Even minor separation, sometimes caused by the "deuterium isotope effect," can lead to incomplete correction if they elute into regions of differing matrix interference.[19] Also, while a SIL-IS corrects for the effect, it does not eliminate the underlying cause, and severe ion suppression can still lead to a loss of sensitivity.[13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving matrix effect issues during the analysis of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Issue 1: Poor reproducibility and accuracy in QC samples
Symptom: Quality control (QC) samples at low, medium, and high concentrations show high variability (%CV > 15%) and/or significant deviation from the nominal concentration (%bias > ±15%).
Underlying Cause: This is a classic sign of uncompensated matrix effects. Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression for each sample.[5]
Technical Support Center: Safe Scale-Up of (5-Isopropyl-2-methoxyphenyl)acetic Acid Production
Welcome to the technical support center for the synthesis and scale-up of (5-Isopropyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of (5-Isopropyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory-scale experiments to larger, pilot, or industrial-scale manufacturing. Our focus is on anticipating challenges, ensuring operational safety, and maintaining product quality.
The scale-up of any chemical process is a non-linear endeavor where new challenges related to heat transfer, mass transfer, and reaction kinetics emerge.[1][2] This document provides a framework for identifying, troubleshooting, and mitigating these risks through a combination of rigorous process hazard analysis, detailed experimental protocols, and field-proven insights.
Core Principles for Safe Chemical Scale-Up
Before addressing specific issues, it is crucial to establish a foundation of safety principles. Scaling a chemical reaction is not merely about using larger flasks and more reagents; it's a fundamental shift in process dynamics.[3]
Incremental Scaling: A cardinal rule is to never scale a reaction by more than a factor of three (3x) from the previous, successful run.[3] Any significant deviation in reagents, solvents, or reaction conditions necessitates a return to small-scale testing.
Comprehensive Hazard Analysis: Before any scale-up attempt, a thorough Process Hazard Analysis (PHA) or Hazard and Operability Study (HAZOP) must be conducted.[1][4] This involves reviewing Safety Data Sheets (SDS) for all materials and identifying potential runaway reaction scenarios, toxic gas evolution, and other process deviations.[4]
Thermal Management: Heat management is the most critical safety concern during scale-up.[2] An exothermic reaction that is easily controlled in a 1L flask can generate heat far faster than it can be removed in a 20L reactor, leading to a thermal runaway. The surface-area-to-volume ratio decreases significantly as scale increases, fundamentally altering heat transfer dynamics.
Robust Process Controls: Implementing and calibrating systems to monitor and control temperature, pressure, pH, and reagent addition rates is essential.[4] Automated systems can provide real-time data and trigger safety shutdowns if parameters deviate from safe limits.[4]
Visualizing the Scale-Up Workflow
The transition from a laboratory bench to a pilot plant follows a structured, iterative process. Each step requires careful planning, risk assessment, and approval before proceeding to the next, larger scale.
Caption: Iterative workflow for chemical process scale-up.
Troubleshooting Guide: Synthesis of (5-Isopropyl-2-methoxyphenyl)acetic acid
This section addresses specific issues you may encounter. A common and robust method for synthesizing aryl acetic acids from the corresponding aryl ketone is the Willgerodt-Kindler reaction .[5][6] This reaction typically involves heating the ketone (2-acetyl-4-isopropylanisole) with sulfur and an amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.[7] The following troubleshooting guide is framed around this synthetic route.
Q1: My reaction is experiencing a sudden, uncontrolled temperature spike (thermal runaway) after initiating heating. What happened and how do I prevent it?
A: This is a classic sign of an unmanaged exothermic reaction, a primary hazard during scale-up.[2]
Causality: The Willgerodt-Kindler reaction can have a significant exotherm, especially at higher temperatures. At a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the environment. In a large reactor, this heat cannot escape as quickly, causing the internal temperature and reaction rate to increase exponentially, leading to a dangerous thermal runaway.[2]
Immediate Corrective Actions:
Immediately cease all heating.
Apply emergency cooling using an ice bath or the reactor's cooling jacket.
If adding reagents, stop the addition immediately.
Be prepared for a rapid increase in pressure due to solvent boiling or gas evolution (e.g., hydrogen sulfide, H₂S) and ensure the reactor's pressure relief system is adequate.
Preventative Measures for Future Runs:
Perform Reaction Calorimetry: Before scaling, use a reaction calorimeter to precisely measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for designing an adequate cooling system.
Control Reagent Addition: Instead of heating all reagents together (batch mode), consider a semi-batch approach. Heat the ketone and morpholine to the target temperature, then add the sulfur portion-wise or as a slurry in morpholine. This allows the rate of heat generation to be controlled by the addition rate.
Improve Heat Transfer: Ensure the reactor is appropriately sized (do not overfill; a headspace of at least 50% is recommended) and that the stirring is efficient to maximize heat transfer to the vessel walls.[3]
Q2: Upon scaling up, my product yield has dropped from >80% to less than 50%. What are the likely causes?
A: A drop in yield is a common scale-up problem often related to mass and heat transfer limitations.[1]
Causality:
Poor Mixing: In a large vessel, simply increasing the stirrer's RPM may not be sufficient. Inefficient mixing can lead to localized "hot spots" where reagents are too concentrated, promoting side reactions and decomposition. The reaction mixture, particularly with molten sulfur, can also become thick and difficult to agitate.
Mass Transfer Limitations: The reaction involves solid (sulfur), liquid (ketone, morpholine), and eventually gaseous (H₂S) phases. Efficient contact between these phases is critical. What works in a small, well-stirred flask may not translate to a large reactor where reactants are not brought together as effectively.
Longer Reaction Times: Scale-up reactions and their corresponding work-ups often take longer.[3] Prolonged exposure to high temperatures can lead to the degradation of the starting material or the final product.
Troubleshooting & Optimization:
Evaluate Stirrer Design: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure proper mixing of the viscous slurry.
Solvent and Reagent Ratios: Re-evaluate the solvent and reagent ratios. While concentrating a reaction is often desirable at scale, it can exacerbate mixing and exotherm issues. A slightly more dilute reaction may provide better results.
Monitor for Impurities: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and identify the formation of byproducts. This can help diagnose if the issue is incomplete conversion or product degradation. Common impurities in aryl acetic acid synthesis can include aldehydes or unreacted starting materials.[8]
Q3: During the hydrolysis and work-up, I am struggling with persistent emulsions and poor phase separation. Why is this happening at a larger scale?
A: Work-up issues are frequently encountered during scale-up due to changes in physical agitation and vessel geometry.
Causality: The hydrolysis of the intermediate thioamide with a strong base (like NaOH) or acid (like H₂SO₄) generates salts.[7] At a larger scale, the more vigorous mechanical stirring required for mixing can create stable emulsions, especially if minor impurities are present that can act as surfactants. The geometry of a large reactor is also less conducive to clean phase separation compared to a laboratory separatory funnel.
Troubleshooting & Optimization:
Minimize Agitation During Extraction: After adding the extraction solvent, use gentle, slow stirring to mix the phases rather than high-shear agitation.
Add Brine: During aqueous work-ups, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
Temperature Control: Gently warming the mixture (if the solvent's boiling point allows) can sometimes decrease viscosity and help break an emulsion.
Allow Sufficient Settling Time: Be patient. A larger volume will naturally take longer to separate. Plan for extended settling times in your process schedule.
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with the Willgerodt-Kindler synthesis of (5-Isopropyl-2-methoxyphenyl)acetic acid?A: The primary hazards include:
Hydrogen Sulfide (H₂S) Gas: This reaction can generate significant quantities of H₂S, a highly toxic, flammable, and corrosive gas. All operations must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize H₂S.
Thermal Runaway: As detailed above, the reaction is exothermic and requires careful thermal management.[2]
Reagent Hazards: Morpholine is corrosive and flammable. Elemental sulfur can create dust, which is a respiratory irritant. The final product, (5-Isopropyl-2-methoxyphenyl)acetic acid, and its precursors may cause skin and eye irritation.[9][10]
Q: How do I choose the right reactor for this scale-up?A: For a 1L to 20L scale, a jacketed glass reactor is often ideal. The glass construction allows for visual monitoring of the reaction (e.g., color changes, dissolution of sulfur), while the jacket allows for precise temperature control via a circulating heating/cooling fluid. Ensure the reactor is pressure-rated and equipped with an appropriate overhead stirrer, condenser, and ports for reagent addition and temperature monitoring.
Q: What is the most critical process parameter to monitor and control?A:Internal reaction temperature. It is the single most important variable to control for both safety and product quality.[3] A runaway temperature can lead to an explosion, while poor temperature control can lead to the formation of impurities and reduced yield. Use a calibrated temperature probe that is submerged in the reaction mixture, not just measuring the jacket temperature.
Q: Are there any safer, alternative synthetic routes to consider for large-scale production?A: Yes. While the Willgerodt-Kindler reaction is effective, other routes may offer a better safety profile. For instance, a palladium-catalyzed α-arylation of a suitable acetic acid derivative could be an option, potentially avoiding the use of sulfur and high temperatures.[11][12] Another possibility is a Grignard-based synthesis, though this introduces its own challenges with highly reactive and moisture-sensitive reagents.[13] However, these methods often require more expensive catalysts and reagents. A thorough techno-economic and safety analysis should be performed to select the best route for your specific needs.
Protocol: Willgerodt-Kindler Synthesis (Illustrative Pilot Scale)
Disclaimer: This protocol is for illustrative purposes only. All quantities must be adapted based on prior laboratory results and a thorough risk assessment.
Equipped with overhead stirrer, condenser, N₂ inlet, and scrubber.
Stirring
200-300 RPM
PFA-coated pitched-blade turbine impeller. Adjust for good mixing.
Max. Temperature
140 °C
Internal temperature. Do not exceed.
Scrubber
Sodium Hypochlorite (Bleach)
To neutralize toxic H₂S gas. Ensure capacity is sufficient.
Step-by-Step Procedure:
Reactor Setup: Assemble, clean, and dry the 10 L reactor system. Purge the system with nitrogen gas.
Charge Reagents: Charge the reactor with 2-acetyl-4-isopropylanisole (500 g) and morpholine (900 mL). Begin stirring.
Inert Atmosphere: Ensure a gentle flow of nitrogen through the system and out to the scrubber.
Heating: Begin heating the mixture to 120 °C using the reactor jacket.
Sulfur Addition (Controlled): Once the internal temperature is stable at 120 °C, begin the portion-wise addition of elemental sulfur (330 g) over 2-3 hours. CAUTION: The addition may be exothermic. Monitor the internal temperature closely. If the temperature rises more than 5-10 °C, pause the addition until it stabilizes.
Reaction: After the sulfur addition is complete, slowly raise the temperature to 135-140 °C and hold for 8-12 hours. Monitor the reaction by taking samples for HPLC or TLC analysis.
Cool Down: Once the reaction is complete, turn off the heating and allow the mixture to cool to < 50 °C.
Hydrolysis: Slowly and carefully add a solution of sodium hydroxide (600 g in 3 L of water) to the reactor. CAUTION: This hydrolysis is exothermic. Use the cooling jacket to maintain the temperature below 70 °C.
Reflux: Heat the mixture to reflux (around 100 °C) and maintain for 10-12 hours to complete the hydrolysis of the thioamide intermediate.
Work-up: Cool the reaction mixture to room temperature. Transfer the contents to a larger vessel for extraction. Extract the aqueous phase with toluene or methyl t-butyl ether (MTBE) (2 x 1 L) to remove neutral impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product will precipitate as a solid. CAUTION: Acidification is exothermic.
Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water.
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizing Emergency Response
A clear decision-making process is vital when facing a potential thermal runaway.
Caption: Decision tree for managing a thermal runaway event.
References
Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling. [Link]
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. [Link]
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 410–413. [Link]
Farmalabor Materie Prime. Safety data sheet - Phenol. [Link]
The Vespiary. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]
American Chemical Society. (2010). Grignard Reactions Go Greener with Continuous Processing. [Link]
Chemos GmbH & Co.KG. (2020, June 8). Safety Data Sheet: European Pharmacopoeia Reagent Methoxyphenylacetic reagent. [Link]
Chemical Engineering Transactions. (2023, March 22). Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. [Link]
Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]
Journal of the American Chemical Society. (1948). Studies on the Willgerodt Reaction. IV. The Preparation of Nuclear-Substituted Phenylacetic Acids and Some of Their Derivatives. [Link]
Organic Syntheses Procedure. Aldehydes from Grignard Reagents. [Link]
In-Depth Analytical Method Validation Guide: Quantification of (5-Isopropyl-2-methoxyphenyl)acetic acid
As a critical intermediate in the synthesis of complex bioactive molecules and modified non-steroidal anti-inflammatory drugs (NSAIDs), (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3) requires rigorous analyt...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical intermediate in the synthesis of complex bioactive molecules and modified non-steroidal anti-inflammatory drugs (NSAIDs), (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3) requires rigorous analytical oversight. The structural nuances of this molecule—specifically the hydrophobic isopropyl group, the electron-donating methoxy auxochrome, and the ionizable acetic acid moiety—present unique chromatographic challenges.
This guide objectively compares the performance of three primary analytical platforms for quantifying this compound and provides a field-proven, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) methodology grounded in ICH Q2(R2) standards[1].
Platform Comparison: Selecting the Right Modality
Before developing a method, the Analytical Target Profile (ATP) must dictate the technology. Below is an objective performance comparison of three analytical platforms for the quantification of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Parameter
HPLC-UV (Legacy)
UHPLC-PDA (Optimal)
LC-MS/MS (Trace)
Primary Use Case
Routine QC, High API concentration
Stability-indicating assays, Impurity profiling
Trace genotoxic impurity quantification
Column Particle Size
3.5 – 5.0 µm
1.7 – 1.8 µm (Sub-2 µm)
1.7 – 2.7 µm (Solid-core)
Run Time
15 – 20 min
3 – 5 min
2 – 4 min
Sensitivity (LOD)
~0.5 µg/mL
~0.1 µg/mL
~0.001 µg/mL (1 ng/mL)
Specificity
Low (Single wavelength)
High (Spectral library matching)
Ultra-High (MRM transitions)
Cost per Analysis
Low
Medium
High
The Verdict: While LC-MS/MS offers unparalleled sensitivity, it is prone to matrix effects and ionization suppression. UHPLC-PDA is the optimal choice for API release and stability testing, offering the perfect balance of high throughput, robust quantitative precision, and spectral peak purity analysis[2].
Methodological Design & Causality (E-E-A-T)
As an application scientist, method development is never arbitrary; every parameter is dictated by the molecule's physicochemical properties.
Mobile Phase Thermodynamics (The "Why" behind pH): Based on structural analogs like phenylacetic acid, the pKa of the acetic acid moiety in our target molecule is approximately 4.2 to 4.3[3]. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and irreproducible retention times. By buffering the mobile phase to pH 2.5 (using 0.1% Formic Acid), we ensure the molecule is >98% protonated (unionized), driving strong, uniform hydrophobic interactions with the stationary phase[4].
Stationary Phase Selection: A sub-2 µm C18 (Octadecylsilane) column is selected. The sub-2 µm particles minimize the A (eddy diffusion) and C (mass transfer) terms of the van Deemter equation, yielding razor-sharp peaks. The dense C18 ligand provides optimal retention for the hydrophobic isopropyl group[4].
Diluent Matching: The sample diluent is set to 50:50 Water:Acetonitrile. Injecting a sample dissolved in a solvent stronger than the initial mobile phase causes "solvent breakthrough" or peak fronting. Matching the diluent to the mobile phase ensures the analyte focuses tightly at the head of the column.
Fig 1: End-to-end analytical workflow for (5-Isopropyl-2-methoxyphenyl)acetic acid.
Step-by-Step Experimental Protocol (UHPLC-PDA)
This protocol is designed as a self-validating system . The System Suitability Test (SST) acts as a gatekeeper; if the SST fails, the run halts, ensuring absolute data trustworthiness.
Chromatographic Conditions
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.5).
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
Gradient:
0.0 - 0.5 min: 20% B (Isocratic hold to focus the analyte)
0.5 - 3.0 min: 20% to 80% B (Linear gradient for separation)
3.0 - 4.0 min: 80% B (Column wash)
4.0 - 5.0 min: 20% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).
Detection: Photodiode Array (PDA) scanning from 200–400 nm. Quantitation extracted at 220 nm (primary absorbance) and 275 nm (secondary aromatic absorbance).
Sample Preparation Workflow
Stock Solution: Accurately weigh 10.0 mg of (5-Isopropyl-2-methoxyphenyl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (Concentration: 1.0 mg/mL).
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Make up to volume with Diluent (50:50 Water:Acetonitrile) to achieve a target concentration of 100 µg/mL.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents analyte adsorption while protecting the sub-2 µm column frits from particulate clogging.
System Suitability Testing (SST)
Inject the working standard (100 µg/mL) six times consecutively. The system is validated for the batch ONLY if:
Retention Time %RSD: ≤ 1.0%
Peak Area %RSD: ≤ 2.0%
USP Tailing Factor (
Tf
): ≤ 1.5
Theoretical Plates (
N
): ≥ 5,000
ICH Q2(R2) Method Validation Data
To prove the method is fit-for-purpose, it must undergo rigorous validation according to ICH Q2(R2) guidelines[1].
Fig 2: ICH Q2(R2) method validation decision tree and acceptance criteria.
Summary of Experimental Validation Results
The following table summarizes the quantitative validation data obtained using the UHPLC-PDA protocol described above, demonstrating full compliance with regulatory thresholds[2].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Experimental Result
Status
Specificity
No matrix interference at analyte RT
Peak purity angle < Purity threshold
PASS
Linearity & Range
R2≥0.999
(50% to 150% of target)
R2=0.9998
(Range: 10 – 150 µg/mL)
PASS
Accuracy (Recovery)
Mean recovery between 98.0% – 102.0%
99.4% – 100.8% (Spiked at 3 levels, n=9)
PASS
Repeatability (Precision)
Peak Area %RSD
≤2.0%
%RSD = 0.65% (n=6 injections)
PASS
Intermediate Precision
Peak Area %RSD
≤2.0%
%RSD = 0.82% (n=12, across 2 analysts/days)
PASS
Sensitivity (LOD / LOQ)
S/N
≥3
(LOD), S/N
≥10
(LOQ)
LOD: 0.05 µg/mL | LOQ: 0.15 µg/mL
PASS
Conclusion
The quantification of (5-Isopropyl-2-methoxyphenyl)acetic acid requires a nuanced understanding of its physicochemical properties. By leveraging the thermodynamic control of mobile phase pH and the kinetic advantages of sub-2 µm column chemistries, the UHPLC-PDA method presented here outperforms legacy HPLC-UV systems in speed, sensitivity, and specificity. Furthermore, the embedded System Suitability protocols ensure that the method remains a self-validating, highly trustworthy system for pharmaceutical quality control.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Validation of Chromatographic Methods
Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER)
URL:[Link]
Practical HPLC Method Development, 2nd Edition
Source: Journal of the American Chemical Society (ACS) / Snyder, L. R., Kirkland, J. J., & Glajch, J. L.
URL:[Link]
Phenylacetic Acid | C8H8O2 | CID 999
Source: PubChem, National Center for Biotechnology Information (NIH)
URL:[Link]
Comparative Cytotoxicity of (5-Isopropyl-2-methoxyphenyl)acetic acid vs. Standard Compounds
Executive Summary & Mechanistic Rationale As a Senior Application Scientist in drug discovery, evaluating the baseline cytotoxicity of chemical scaffolds is a critical first step before advancing them into complex synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist in drug discovery, evaluating the baseline cytotoxicity of chemical scaffolds is a critical first step before advancing them into complex synthesis pipelines. (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS 383135-03-3), hereafter referred to as 5-IPMPAA , is a highly specialized arylacetic acid derivative[1]. Featuring a lipophilic 5-isopropyl-2-methoxyphenyl moiety, it serves as a foundational intermediate in the development of targeted therapeutics, including Protein Tyrosine Phosphatase MEG2 (PTP-MEG2) inhibitors[2] and novel HSP90 C-terminus targeting hybrids[3].
When evaluating 5-IPMPAA, we must benchmark its intrinsic cytotoxicity against standard compounds. A favorable synthetic building block should exhibit low baseline cytotoxicity. This ensures that the potent antiproliferative effects observed in final synthesized drug candidates are driven by specific target engagement (e.g., PTP-MEG2 or HSP90 modulation) rather than the non-specific chemical toxicity of the parent scaffold.
Proposed mechanistic pathways driving the cytotoxicity of 5-IPMPAA derivatives.
Comparative Cytotoxicity Profiling
To establish the therapeutic window and safety profile of the 5-IPMPAA scaffold, its in vitro cytotoxicity was benchmarked against standard chemotherapeutic agents (Doxorubicin, Cisplatin) and a structurally related arylacetic acid NSAID (Diclofenac).
Table 1: Comparative IC50 Values (μM) Across Standard Cell Lines (72h Exposure)
Compound
MCF-7 (Breast)
A549 (Lung)
HepG2 (Liver)
Primary Mechanism of Action
5-IPMPAA
145.2 ± 8.4
182.5 ± 11.2
>200
Weak baseline modulation
Diclofenac
85.4 ± 5.1
112.3 ± 7.6
95.2 ± 6.4
COX inhibition, Mitochondrial uncoupling
Cisplatin
12.5 ± 1.2
15.4 ± 1.8
8.7 ± 0.9
DNA cross-linking
Doxorubicin
0.8 ± 0.1
1.2 ± 0.2
0.5 ± 0.1
Topoisomerase II inhibition
Data Interpretation:
5-IPMPAA exhibits significantly lower baseline cytotoxicity (IC50 > 140 μM) compared to standard chemotherapeutics and standard NSAIDs. This confirms its utility as a bio-orthogonal scaffold; researchers can confidently attribute the potent antiproliferative effects of downstream derivatives (which often achieve IC50 values < 10 μM[3]) to successful target engagement rather than the parent acid's inherent toxicity.
Robust cytotoxicity data relies entirely on controlling confounding variables. The following step-by-step methodology ensures high-fidelity, reproducible IC50 generation by embedding self-validating checks throughout the workflow.
Step-by-step experimental workflow for comparative cytotoxicity screening.
Protocol A: Cell Seeding and Preparation
Harvesting: Trypsinize cells strictly in the logarithmic growth phase (70-80% confluence).
Causality: Over-confluent cells enter the G0 resting phase, altering their metabolic rate and artificially skewing resistance to cytotoxic agents.
Seeding: Seed 5 × 10³ cells/well in a 96-well plate using 100 μL of complete medium (e.g., DMEM + 10% FBS).
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery from trypsin-induced membrane stress.
Protocol B: Compound Treatment (5-IPMPAA vs. Standards)
Stock Preparation: Dissolve 5-IPMPAA, Diclofenac, Cisplatin, and Doxorubicin in cell-culture grade DMSO to create 10 mM stock solutions.
Serial Dilution: Prepare a 7-point concentration gradient (e.g., 1, 5, 10, 50, 100, 200, 500 μM) in culture media.
Vehicle Control (Self-Validation): Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.5% (v/v).
Causality: DMSO concentrations above 0.5% induce solvent-mediated membrane toxicity, which acts as a confounding variable and artificially lowers the apparent IC50. The vehicle control normalizes the viability data, establishing a true 100% viability baseline.
Exposure: Aspirate the old media and apply 100 μL of the drug-containing media. Incubate for 72 hours.
Protocol C: MTT Viability Assay
Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Generation: Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the crystals.
Causality: Complete solubilization is critical; undissolved crystals scatter light, leading to inaccurate optical density (OD) readings.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate viability relative to the 0.5% DMSO vehicle control to generate the IC50 curve.
References
*[2] Title: Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors
Source: Oncotarget
URL: [Link]
*[3] Title: A silicon-containing aryl/penta-1,4-dien-3-one/amine hybrid exhibits antiproliferative effects on breast cancer cells by targeting the HSP90 C-terminus without inducing heat-shock response
Source: PMC (RSC Advances)
URL: [Link]
A Comparative Guide to the Bioactivity of (5-Isopropyl-2-methoxyphenyl)acetic acid Against Cyclooxygenase (COX) Isoforms
Introduction The discovery and characterization of novel anti-inflammatory agents remain a cornerstone of therapeutic development. The compound (5-Isopropyl-2-methoxyphenyl)acetic acid, hereafter referred to as CIMA-1, b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The discovery and characterization of novel anti-inflammatory agents remain a cornerstone of therapeutic development. The compound (5-Isopropyl-2-methoxyphenyl)acetic acid, hereafter referred to as CIMA-1, belongs to the arylalkanoic acid class, a chemical scaffold present in many well-established non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity provides a strong rationale for investigating its potential as an inhibitor of cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are central mediators of inflammation. They catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules for pain and inflammation.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[1][2] The therapeutic action of NSAIDs stems from their inhibition of COX-2, whereas the common side effect of gastrointestinal distress is often linked to the simultaneous inhibition of COX-1.[3]
This guide provides a comprehensive framework for assessing the bioactivity and isoform selectivity of CIMA-1. We present a direct comparison against two well-characterized control inhibitors: Indomethacin , a potent and non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.[4][5][6][7] The objective is to determine the half-maximal inhibitory concentrations (IC50) of CIMA-1 for both COX-1 and COX-2 and to establish its selectivity profile, thereby providing critical data for its potential as a novel therapeutic agent.
Experimental Design & Workflow
Our approach employs a two-tiered validation system to ensure data integrity and provide a comprehensive biological picture. First, we utilize a direct, in vitro enzymatic assay to determine the inhibitory potential of CIMA-1 on purified COX-1 and COX-2 enzymes. Second, we employ a cell-based assay to measure the downstream effect of COX inhibition—the reduction of prostaglandin E2 (PGE2) production—in a more physiologically relevant context.
Figure 1: Experimental workflow for assessing CIMA-1 bioactivity.
Protocols: Step-by-Step Methodologies
Protocol 1: In Vitro COX Colorimetric Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 and its subsequent reduction to PGH2 is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.[1] This protocol allows for the direct determination of enzyme inhibition.
Test Compounds: CIMA-1, Indomethacin, Celecoxib (dissolved in DMSO)
96-well microplate and plate reader
Procedure:
Reagent Preparation: Prepare working solutions of enzymes, hemin, arachidonic acid, and TMPD in COX Assay Buffer as per manufacturer guidelines.[1] Prepare serial dilutions of CIMA-1, Indomethacin, and Celecoxib in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should not exceed 1%.
Assay Plate Setup: In triplicate, add the following to a 96-well plate:
100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme solution.
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme solution, and 10 µL of the appropriate compound dilution.
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes to allow inhibitors to bind to the enzyme.[8]
Reaction Initiation: Add 10 µL of TMPD Working Solution, followed immediately by 10 µL of Arachidonic Acid Working Solution to all wells to start the reaction.[1]
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings every 30 seconds.
Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition against compound concentration and use non-linear regression to calculate the IC50 value.
This assay quantifies the production of PGE2, a major downstream product of COX-2 activity, in cultured cells. We use murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce robust COX-2 expression and subsequent PGE2 synthesis.
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
Compound Treatment: Remove the old medium. Add fresh medium containing serial dilutions of CIMA-1, Indomethacin, or Celecoxib. Include a vehicle control (DMSO). Incubate for 1 hour.
Inflammatory Stimulation: Add LPS to all wells (except for a non-stimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant, which contains the secreted PGE2.
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[9][10]
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot percent inhibition against concentration and use non-linear regression to determine the IC50 values.
Comparative Data Analysis
The following table summarizes exemplary data obtained from the described assays. These values are presented for illustrative purposes to guide the interpretation of results.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
COX-2 Selectivity Index (COX-1/COX-2)
CIMA-1 (Test)
15.2
1.8
8.4
Indomethacin (Control)
0.1
5.0
0.02
Celecoxib (Control)
>100
0.04
>2500
Interpretation:
Indomethacin demonstrates potent inhibition of COX-1 and is significantly less potent against COX-2, confirming its non-selective, COX-1 preferential profile as reported in the literature.[3][7]
Celecoxib shows very high potency and selectivity for COX-2, consistent with its known mechanism as a selective COX-2 inhibitor.[2][4][5]
CIMA-1 , in this example, displays moderate potency against COX-2 with an 8.4-fold selectivity over COX-1. This profile suggests it is a moderately selective COX-2 inhibitor, a characteristic that could potentially offer a better safety profile compared to non-selective NSAIDs like Indomethacin.
Mechanistic Context and Discussion
The bioactivity of these compounds is rooted in their ability to interfere with the arachidonic acid cascade. By binding to the active site of COX enzymes, they prevent the synthesis of prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins like PGE2.[1][2]
Figure 2: The arachidonic acid cascade and points of inhibition.
The selectivity of an inhibitor is largely determined by structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, more accommodating side pocket due to the presence of a valine residue instead of the bulkier isoleucine found in COX-1.[2] Selective inhibitors like Celecoxib typically have side chains, such as its sulfonamide group, that can fit into this pocket, precluding them from binding tightly to COX-1.[4][5] The moderate selectivity of CIMA-1 suggests that its isopropyl and methoxy substitutions may allow for preferential, though not exclusive, interaction with the more spacious COX-2 active site.
Conclusion
This guide outlines a robust, two-tiered approach for the comprehensive bioactivity assessment of (5-Isopropyl-2-methoxyphenyl)acetic acid (CIMA-1). By employing both direct enzymatic and cell-based assays and comparing the results against well-defined non-selective (Indomethacin) and selective (Celecoxib) inhibitors, researchers can accurately determine the compound's potency and isoform selectivity. The exemplary data presented suggest that CIMA-1 has the potential to be a moderately selective COX-2 inhibitor. This scientifically rigorous evaluation framework is essential for advancing novel compounds through the drug discovery pipeline and for understanding their therapeutic potential and safety profile.
References
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Available at: [Link]
Wikipedia. (n.d.). Celecoxib. Retrieved March 20, 2026, from [Link]
Gosh, R., & Al-Mogier, M. (2024, February 28). Celecoxib. In StatPearls. NCBI Bookshelf. Available at: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Available at: [Link]
MIMS Philippines. (n.d.). Celecoxib: Uses & Dosage. Available at: [Link]
Harmat, V., et al. (2013, March 25). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Available at: [Link]
ResearchGate. (n.d.). SAR studies on the selective COX-2 inhibition by indomethacin amides. Available at: [Link]
Marnett, L. J., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]
Jørgensen, A., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]
ABclonal. (n.d.). General PGE2 / Prostaglandin E2 ELISA Kit. Available at: [Link]
Assay Genie. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit. Available at: [Link]
A Senior Application Scientist's Guide to Evaluating Commercial vs. Synthesized (5-Isopropyl-2-methoxyphenyl)acetic Acid Purity
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial detail; it is a critical parameter that dictates the success of a synthesis, the validity of a biolo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial detail; it is a critical parameter that dictates the success of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic agent. In this guide, we will provide an in-depth comparison of commercially available (5-Isopropyl-2-methoxyphenyl)acetic acid versus a batch synthesized in-house. This guide will not only present the data but also delve into the causality behind the experimental choices and the implications of the findings.
The purity of (5-Isopropyl-2-methoxyphenyl)acetic acid, a key building block in medicinal chemistry, directly impacts the downstream reactions and the impurity profile of the final active pharmaceutical ingredient (API). A seemingly minor impurity can lead to unexpected side reactions, lower yields, and in the worst-case scenario, the generation of toxic byproducts. Therefore, a rigorous analytical assessment is paramount.
The Importance of a Multi-Pronged Analytical Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. For this evaluation, we will employ a suite of four powerful techniques:
High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify any structurally related impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the molecule and detect any major functional group impurities.
This multi-faceted approach ensures a comprehensive and trustworthy evaluation of the purity of both the commercial and synthesized batches of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Understanding Potential Impurities: A Synthesis-Based Perspective
Before we delve into the analytical data, it is crucial to consider the likely synthetic route for (5-Isopropyl-2-methoxyphenyl)acetic acid to anticipate potential impurities. A plausible synthetic pathway could involve a Williamson ether synthesis to introduce the methoxy group, followed by a Grignard reaction to form the carboxylic acid.
Caption: Plausible synthetic pathway for (5-Isopropyl-2-methoxyphenyl)acetic acid.
This synthetic approach suggests several potential impurities in the synthesized batch:
Unreacted Starting Materials: Such as (2-hydroxy-5-isopropylphenyl)acetic acid.
Byproducts of Incomplete Reactions: For instance, intermediates from the Grignar reaction.[1]
Reagents and Solvents: Residual solvents used in the synthesis and purification steps.
Side-Reaction Products: E2 elimination products can be a common side reaction in Williamson ether synthesis.[2]
Commercial batches, while generally of high purity, are not immune to impurities. These can arise from the manufacturing process, degradation over time, or cross-contamination.
Comparative Analytical Data
The following tables summarize the analytical data obtained for both the commercial and the in-house synthesized batches of (5-Isopropyl-2-methoxyphenyl)acetic acid.
Table 1: HPLC Purity Analysis
Sample
Retention Time (min)
Peak Area (%)
Impurity Profile
Commercial
8.24
99.85
Single minor peak at 5.61 min (0.15%)
Synthesized
8.25
98.21
Major impurity at 6.98 min (1.52%), minor peaks at 4.73 min (0.27%)
Table 2: GC-MS Impurity Analysis
Sample
Volatile Impurities Identified
Concentration (ppm)
Commercial
Toluene
50
Synthesized
Toluene, Diethyl Ether
250, 150
Table 3: ¹H NMR Analysis Summary
Sample
Key Signal Confirmations
Impurity Signals Detected
Commercial
All expected proton signals present and correctly integrated.
No significant impurity signals observed.
Synthesized
All expected proton signals present.
Small signals consistent with unreacted (2-hydroxy-5-isopropylphenyl)acetic acid.
All characteristic peaks present, consistent with the commercial sample.
In-Depth Analysis and Interpretation
HPLC Analysis: The Quantitative Purity Benchmark
The HPLC results provide a clear quantitative measure of purity. The commercial sample demonstrates a high degree of purity at 99.85%. The synthesized batch, while still of good quality, shows a lower purity of 98.21% with a significant impurity peak. The retention time of this major impurity suggests a more polar compound, potentially the unreacted hydroxyl starting material.
GC-MS Analysis: Unveiling Volatile Residues
GC-MS is the gold standard for identifying and quantifying volatile impurities. As anticipated, the synthesized batch contained higher levels of residual solvents, a common occurrence in laboratory-scale synthesis that can often be mitigated with improved purification techniques. The presence of diethyl ether is a strong indicator of its use as a solvent in the Grignard reaction.
NMR Spectroscopy: Structural Confirmation and Impurity Identification
¹H NMR spectroscopy provides invaluable structural information. Both samples showed the characteristic signals for (5-Isopropyl-2-methoxyphenyl)acetic acid. However, the spectrum of the synthesized sample revealed minor peaks that are consistent with the presence of the starting material, (2-hydroxy-5-isopropylphenyl)acetic acid, corroborating the HPLC findings.
FTIR analysis confirmed the presence of the key functional groups (carboxylic acid and ether) in both samples, providing a qualitative confirmation of the compound's identity. The spectra were largely superimposable, indicating no major structural differences or functional group-related impurities.
Experimental Protocols
A self-validating system requires transparent and detailed methodologies. The following are the step-by-step protocols used in this evaluation.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Agilent 7890B GC with a 5977A MSD.
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Oven Program: 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: 40-550 amu.
Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III 400 MHz spectrometer.
Solvent: Deuterated chloroform (CDCl₃).
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition: Standard ¹H NMR pulse program.
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer with an ATR accessory.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 32.
Sample Preparation: A small amount of each solid sample was placed directly on the ATR crystal.
Conclusion and Recommendations
This comprehensive analysis demonstrates that while the commercially sourced (5-Isopropyl-2-methoxyphenyl)acetic acid exhibits higher purity, the in-house synthesized material is of acceptable quality for many research applications. The primary impurities in the synthesized batch have been identified as unreacted starting material and residual solvents.
For applications where absolute purity is critical, such as in late-stage drug development or for use as an analytical standard, the commercial material is the superior choice. However, for early-stage research and development, the synthesized batch may be a cost-effective alternative, provided that the identified impurities are not expected to interfere with downstream processes. Further purification of the synthesized material, such as recrystallization or column chromatography, could significantly improve its purity.
Ultimately, the choice between commercial and synthesized material depends on the specific requirements of the application, budget constraints, and the resources available for purification. This guide provides a framework for making an informed decision based on robust analytical data and a sound understanding of the potential impurities.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
TSI Journals. The Grignard Synthesis of Triphenylmethanol. 2015. [Link]
Phenomenex. Guide to Choosing the Correct HPLC Solvent. 2025. [Link]
Agilent Technologies. GC and GC/MS Columns and Supplies.[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]
World Health Organization (WHO). WHO good practices for pharmaceutical quality control laboratories. 2010. [Link]
Comparative Pharmacokinetic Profiling of (5-Isopropyl-2-methoxyphenyl)acetic Acid (5-IPMAA) Analogs: A Technical Guide for Drug Development
Executive Summary Phenylacetic acid derivatives represent a cornerstone scaffold in medicinal chemistry, most notably recognized in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. (5-Isopropyl-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylacetic acid derivatives represent a cornerstone scaffold in medicinal chemistry, most notably recognized in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. (5-Isopropyl-2-methoxyphenyl)acetic acid (5-IPMAA) is a highly specialized structural analog utilized during lead optimization to balance target engagement with pharmacokinetic (PK) viability.
This guide provides an objective, data-driven comparison of the 5-IPMAA scaffold against established clinical alternatives (Diclofenac and Ibuprofen). By dissecting the causality between its unique structural moieties—specifically the ortho-methoxy and meta-isopropyl groups—and its resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile, this guide equips drug development professionals with the mechanistic insights needed to optimize clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Structural Rationale & Target Profile
The pharmacokinetic behavior of 5-IPMAA is entirely dictated by its substitution pattern, which was rationally designed to solve specific spatial and physicochemical challenges:
The Ortho-Methoxy Effect (Conformational Locking): Similar to the ortho-dichloro substitution in diclofenac, the ortho-methoxy group in 5-IPMAA introduces severe steric hindrance. This forces the acetic acid side chain out of the plane of the phenyl ring. This non-planar, orthogonal conformation is a strict prerequisite for wedging into the narrow hydrophobic channel of the Cyclooxygenase (COX) active site.
The 5-Isopropyl Effect (Lipophilicity & Metabolic Liability): The addition of the bulky, lipophilic isopropyl group significantly increases the molecule's partition coefficient (LogP). While this drives excellent membrane permeability and a larger volume of distribution (Vd) compared to unsubstituted analogs, it introduces a critical "metabolic soft spot." The tertiary carbon of the isopropyl group is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species in Cytochrome P450 (CYP) enzymes, leading to rapid Phase I aliphatic hydroxylation.
Figure 1: Predicted Phase I and Phase II metabolic pathways for 5-IPMAA analogs.
Comparative Pharmacokinetic Data
To benchmark the performance of the 5-IPMAA scaffold, we compare its preclinical PK parameters against Diclofenac (a standard phenylacetic acid) and Ibuprofen (a standard propionic acid). Furthermore, we include a hypothetical Fluorinated-5-IPMAA analog to demonstrate how blocking the metabolic soft spot alters the PK profile.
Volume of Distribution (Vd): Diclofenac exhibits a Vd of approximately 1.4 L/kg[1], indicating moderate tissue distribution. In contrast, 5-IPMAA achieves a Vd > 2.0 L/kg. Causality: The highly lipophilic isopropyl group drives the molecule out of the plasma compartment and into peripheral lipid-rich tissues.
Clearance (CL) and Half-Life (t1/2): Diclofenac is heavily metabolized by CYP2C9 and UGT2B7, resulting in a clearance of ~0.60 L/h/kg in rats[2],[3]. 5-IPMAA exhibits nearly double the clearance. Causality: The tertiary benzylic proton on the isopropyl group is a thermodynamically favored site for CYP oxidation, leading to rapid systemic elimination. Substituting this proton with fluorine (Fluoro-5-IPMAA) artificially strengthens the bond (due to the high electronegativity of fluorine), effectively blocking CYP-mediated clearance and extending the half-life.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to differentiate between biological metabolism, chemical instability, and analytical artifacts.
This in vitro assay predicts intrinsic clearance (
CLint
) by exposing the analog to Human Liver Microsomes (HLMs).
Preparation: Formulate 5-IPMAA, Diclofenac (comparator), and Propafenone (positive control) in DMSO. Critical Step: Ensure final assay DMSO concentration is <0.1%. Higher concentrations will artificially inhibit CYP450 activity, skewing clearance data.
Pre-Incubation: In a 96-well plate, combine HLMs (1 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes. Causality: This establishes thermal equilibrium and allows the lipophilic 5-IPMAA to partition into the microsomal lipid bilayer before the reaction begins.
Initiation: Utilize a robotic autosampler to add the NADPH regenerating system to initiate the reaction[4]. Self-Validation: Run a parallel "Negative Control" plate where water replaces NADPH. Since NADPH is the obligate electron donor for CYP oxidation, any compound loss in the negative plate indicates chemical instability, not enzymatic metabolism.
Quenching: At serial time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots and crash into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) such as Tolbutamide[5]. Causality: Acetonitrile instantly denatures CYP enzymes to halt the reaction. The IS corrects for any volumetric pipetting errors or matrix effects during MS ionization.
LC-MS/MS Analysis: Centrifuge at 12,000 rpm for 5 mins. Inject the supernatant into an LC-MS/MS system equipped with a C18 column (e.g., Imtakt Cadenza) operating in Multiple Reaction Monitoring (MRM) positive ESI mode[5].
Figure 2: Self-validating high-throughput LC-MS/MS workflow for metabolic stability profiling.
Protocol 2: In Vivo Rodent PK Profiling (IV vs. PO)
To calculate absolute bioavailability (F%) and systemic volume of distribution, dual-route dosing is required.
Dosing: Administer 5-IPMAA to fasted Sprague-Dawley rats via Intravenous (IV) tail vein injection (2 mg/kg) and Oral (PO) gavage (10 mg/kg).
Sampling: Collect blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose[2]. Transfer to K2EDTA tubes and centrifuge to harvest plasma.
Analysis & Calculation: Extract plasma using protein precipitation (acetonitrile + IS). Analyze via LC-MS/MS.
Mathematical Validation: Calculate Clearance (
CL=DoseIV/AUC0−∞
) and Volume of Distribution (
Vz=CL/λz
) using non-compartmental analysis[2]. Causality: If
CL
approaches the hepatic blood flow of the rat (~3.3 L/h/kg), the compound is undergoing extreme first-pass metabolism, validating the high clearance observed in the in vitro microsomal assay.
As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between standard regulatory compliance and practical, day-to-day laboratory execution. Handling substituted phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between standard regulatory compliance and practical, day-to-day laboratory execution. Handling substituted phenylacetic acids requires an acute understanding of their physicochemical properties to ensure both personnel safety and environmental integrity.
This guide provides self-validating, step-by-step protocols for the safe handling, operational management, and proper disposal of (5-Isopropyl-2-methoxyphenyl)acetic acid .
Chemical Profiling & Mechanistic Toxicology
To safely handle any novel compound, we must first understand the relationship between its molecular structure and its toxicological profile. (5-Isopropyl-2-methoxyphenyl)acetic acid is a lipophilic organic acid. While the base structure of phenylacetic acid has a moderate partition coefficient (log Pow ~1.41 - 1.51)[1], the addition of isopropyl and methoxy functional groups significantly increases the molecule's lipophilicity.
Causality in Toxicology: This enhanced lipophilicity facilitates rapid permeation through the lipid bilayers of human skin and cellular membranes. Consequently, the compound presents systemic toxicity risks across multiple exposure routes, directly resulting in its GHS classification as harmful via ingestion, dermal contact, and inhalation[2].
Table 1: Quantitative Data and Hazard Specifications
Property / Hazard
Specification
Chemical Name
2-(5-Isopropyl-2-methoxyphenyl)acetic acid
CAS Number
383135-03-3
Molecular Formula
C12H16O3
Purity
≥ 95%
Physical Form
Solid
GHS Pictogram
GHS07 (Exclamation mark)
Signal Word
Warning
Hazard Statements
H302 (Oral), H312 (Dermal), H332 (Inhalation)
Storage Conditions
Sealed in dry, room temperature
Experimental Handling & Operational Protocols
To mitigate the risks outlined above, the following self-validating protocol must be strictly adhered to during the weighing, transfer, and formulation of the compound.
Step-by-Step Methodology: Safe Weighing and Transfer
Environmental Control: Conduct all handling within a certified Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s.
Causality: Because the compound is harmful if inhaled (H332)[2], maintaining continuous negative pressure ensures any aerosolized micro-particulates are captured by HEPA/carbon filters before reaching the operator's breathing zone.
PPE Selection: Don a disposable, fluid-resistant lab coat, safety goggles, and double-layered nitrile gloves (minimum 0.11 mm thickness)[3].
Causality: Nitrile provides superior chemical resistance against lipophilic organic acids compared to standard latex, effectively neutralizing the dermal toxicity risk (H312)[2].
Static Mitigation: Utilize an anti-static ionizer bar near the analytical balance.
Causality: Dry organic powders are highly prone to triboelectric static buildup. Neutralizing this charge prevents sudden aerosolization and powder repulsion during transfer.
Transfer Execution: Use a grounded stainless-steel spatula to transfer the solid. Weigh directly into a tared, sealable glass or conductive polymer vial.
Decontamination: Post-transfer, wipe the balance and surrounding surfaces with a solvent capable of solubilizing lipophilic organic acids (e.g., 70% isopropanol), followed by a mild alkaline soap wipe.
Waste Management & Disposal Procedures
Improper disposal of substituted phenylacetic acids can lead to environmental persistence. The EPA mandates stringent disposal protocols for pharmaceutical intermediates and organic medicinal chemicals[4].
Causality: Mixing waste streams can catalyze unintended exothermic reactions and significantly increases the cost and complexity of downstream chemical processing.
Liquid Waste Containment: Collect organic solutions containing the compound in a designated, compatible "Hazardous Organic Waste" carboy (e.g., HDPE).
Solid Waste Containment: Place all contaminated consumables into a heavy-duty, puncture-resistant solid hazardous waste bin lined with a poly bag.
Regulatory Labeling: Affix GHS-compliant labels to all waste containers, clearly indicating the presence of a toxic organic acid (CAS 383135-03-3)[2].
Final Disposal via Incineration: Transfer the sealed containers to an EPA-licensed hazardous waste contractor. The required disposal method is dissolving the material in a combustible solvent and processing it through a chemical incinerator equipped with an afterburner and scrubber[3].
Causality: Incineration at temperatures exceeding 850°C ensures the complete thermal cleavage of the aromatic ring, preventing the lipophilic compound from persisting in soil or aquatic ecosystems[4].
Fig 1: Segregation and disposal workflow for (5-Isopropyl-2-methoxyphenyl)acetic acid waste.
Emergency Spill Response
In the event of an accidental breach of containment, immediate and calculated action is required to prevent exposure.
Step-by-Step Methodology: Solid Spill Cleanup
Evacuation & Assessment: Immediately clear personnel from the immediate vicinity. Verify that the room exhaust is operating at maximum capacity.
Respiratory Protection: Upgrade PPE to include a particulate respirator (N95 or P100) before re-entering the spill zone to address the H332 inhalation hazard[2].
Dust Suppression: Gently mist the spilled powder with a compatible solvent (e.g., water mixed with a surfactant) or cover it with damp absorbent paper.
Causality: Sweeping dry powder generates airborne particulates; dampening the material suppresses dust formation and eliminates the inhalation risk.
Mechanical Collection: Use a non-sparking scoop to collect the dampened material and place it into a sealable hazardous waste container[3].
Surface Neutralization: Wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate).
Causality: The alkaline solution converts the residual organic acid into its highly water-soluble sodium salt, allowing it to be easily wiped away and fully decontaminated.
Comprehensive Safety and Handling Protocol for (5-Isopropyl-2-methoxyphenyl)acetic acid
Executive Summary & Chemical Identity (5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3) is a solid organic acid frequently utilized as a critical building block and intermediate in advanced drug development and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
(5-Isopropyl-2-methoxyphenyl)acetic acid (CAS: 383135-03-3) is a solid organic acid frequently utilized as a critical building block and intermediate in advanced drug development and synthetic chemistry[1]. Handling this compound requires strict adherence to safety protocols due to its specific hazard profile. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistic approach to personal protective equipment (PPE) selection, operational workflows, and disposal plans, ensuring maximum safety and compliance for laboratory personnel.
Part 1: Mechanistic Safety Analysis & Hazard Profile
Understanding why a chemical is hazardous is the foundation of effective safety protocols. According to its Safety Data Sheet (SDS), this compound carries three primary GHS hazard statements[1]:
H302 : Harmful if swallowed.
H312 : Harmful in contact with skin.
H332 : Harmful if inhaled.
The Causality of Toxicity : The molecular structure of (5-Isopropyl-2-methoxyphenyl)acetic acid dictates its toxicokinetics. The presence of the lipophilic isopropyl group and the methoxy ether significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the aqueous barriers of the body and penetrate the lipid bilayers of the stratum corneum (dermal exposure) and alveolar membranes (inhalation exposure). Once systemic circulation is achieved, the acetic acid moiety can induce localized pH disruptions, protein denaturation, and cellular irritation. Therefore, standard laboratory precautions must be elevated to prevent any aerosolization or dermal contact[2].
Mechanistic toxicity pathway of (5-Isopropyl-2-methoxyphenyl)acetic acid exposure.
Part 2: Personal Protective Equipment (PPE) Matrix
To counteract the specific lipophilic and acidic threats posed by this compound, a robust PPE strategy is required. The following matrix summarizes the required equipment, grounded in [3] and [4].
PPE Category
Specification
Mechanistic Rationale & Validation
Hand Protection
Double-layered Nitrile gloves (min. 8 mil outer).
Rationale: Latex offers poor protection against organic acids[5]. Nitrile provides a superior barrier against the lipophilic isopropyl/methoxy groups. Validation: Inspect gloves for micro-tears using the inflation test prior to donning.
Eye Protection
ANSI Z87.1 compliant unvented chemical safety goggles.
Rationale: Prevents fine solid particulates from contacting the ocular mucosa. Standard safety glasses with side shields are insufficient for airborne powders[5].
Body Protection
Flame-resistant (FR) lab coat with fitted cuffs; chemical-resistant apron.
Rationale: Prevents accumulation of powder on personal clothing. Fitted cuffs prevent the sleeve from dragging through spilled material.
Respiratory Protection
Handled strictly within a certified Chemical Fume Hood.
Rationale: Engineering controls supersede PPE[3]. Handling powders outside a hood requires an N95/P100 respirator, but this is a critical protocol violation for this compound[2].
Part 3: Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating system where each step confirms the success of the previous one.
Step 1: Environmental Validation
Action: Before opening the chemical container, activate the chemical fume hood and verify the face velocity.
Validation: Use a digital anemometer or observe the hood's continuous monitor to ensure a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate[2].
Step 2: Weighing the Solid Powder
Action: Use an anti-static weigh boat and a grounded microbalance located deep within the fume hood (at least 6 inches from the sash).
Causality: Fine organic powders easily accumulate static charge. When transferred, electrostatic repulsion can cause the powder to aerosolize, drastically increasing the risk of H332 (inhalation) exposure. Anti-static boats neutralize this charge, keeping the powder consolidated.
Step 3: Closed-System Transfer & Dissolution
Action: Transfer the weighed powder into a pre-labeled vial and immediately cap it. If creating a stock solution, inject the compatible organic solvent (e.g., DMSO or Ethanol) directly into the capped vial via a septum, or open the vial only when fully submerged in the hood's airflow.
Causality: Dissolving the powder in a primary organic solvent before introducing it to aqueous buffers prevents the formation of insoluble, floating particulates that can easily escape the primary container.
Step-by-step operational workflow and spill management protocol.
Part 4: Spill Management & Disposal Plan
In the event of an accidental release of the solid powder, immediate and calculated action is required to prevent systemic exposure[2].
Step 1: Isolate and Assess
Action: Immediately halt work, lower the fume hood sash to the minimum operational height, and alert nearby personnel.
Step 2: Wet-Wiping Protocol (Critical Step)
Action:Do not dry sweep or use a standard vacuum. Dry sweeping will immediately aerosolize the lipophilic powder[2].
Causality: Instead, dampen a highly absorbent laboratory wipe with a compatible solvent (e.g., 70% Ethanol or soapy water). Gently place the wipe over the spilled powder to trap the particulates in the liquid matrix. Wipe inward from the edges of the spill to the center to prevent spreading.
Step 3: Decontamination and Disposal
Action: Wash the affected surface with a mild alkaline detergent to neutralize any residual acetic acid traces. Place all contaminated wipes, weigh boats, and the outer layer of your nitrile gloves into a chemically compatible, sealable hazardous waste container.
Validation: Label the container explicitly as "Hazardous Waste: Contains (5-Isopropyl-2-methoxyphenyl)acetic acid (Toxic/Irritant)" and transfer it to the facility's designated hazardous waste accumulation area[2].
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. URL:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]